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  • Product: Ethyl 1-(pyridin-3-YL)cyclopropanecarboxylate
  • CAS: 351421-95-9

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-(Pyridin-3-yl)cyclopropanecarboxylic Acid Ethyl Ester

Topic: 1-(Pyridin-3-yl)cyclopropanecarboxylic acid ethyl ester Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary & Compound Identity 1-(Pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Pyridin-3-yl)cyclopropanecarboxylic acid ethyl ester Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Compound Identity

1-(Pyridin-3-yl)cyclopropanecarboxylic acid ethyl ester (CAS 351421-95-9 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents. It serves as a critical intermediate for introducing the 1-(pyridin-3-yl)cyclopropyl moiety—a pharmacophore known for improving metabolic stability and restricting conformational freedom in drug candidates.

This scaffold is increasingly prominent in the development of kinase inhibitors (e.g., MET, VEGFR), tryptophan hydroxylase inhibitors, and PROTAC (Proteolysis Targeting Chimera) linkers, where the cyclopropane ring acts as a bioisostere for gem-dimethyl groups, reducing lipophilicity while maintaining steric bulk.

Chemical Profile[1][2][3][4]
PropertySpecification
IUPAC Name Ethyl 1-(pyridin-3-yl)cyclopropane-1-carboxylate
CAS Number 351421-95-9
Related CAS 1268444-68-3 (Acid Hydrobromide salt); 39931-77-6 (Precursor)
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Appearance Pale yellow to orange oil (typically)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Synthetic Methodology

The synthesis of 1-(pyridin-3-yl)cyclopropanecarboxylic acid ethyl ester relies on the double alkylation of an active methylene compound. The most robust protocol involves the reaction of ethyl 3-pyridylacetate with 1,2-dibromoethane.

Reaction Scheme

The transformation proceeds via the formation of a carbanion at the benzylic (pyridylic) position, followed by sequential nucleophilic substitutions.

SynthesisPath Start Ethyl 3-pyridylacetate (CAS 39931-77-6) Inter Intermediate: Mono-alkylated Enolate Start->Inter Deprotonation & SN2 Attack 1 Reagent 1,2-Dibromoethane + NaH (2.2 eq) Reagent->Inter Product Ethyl 1-(pyridin-3-yl) cyclopropanecarboxylate (CAS 351421-95-9) Inter->Product Intramolecular SN2 Cyclization

Figure 1: Synthetic pathway via dialkylation.

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques due to the moisture sensitivity of the base.

Reagents:

  • Ethyl 3-pyridylacetate (1.0 eq)[1]

  • 1,2-Dibromoethane (1.2 – 1.5 eq)

  • Sodium Hydride (NaH), 60% dispersion in oil (2.2 eq)

  • Solvent: DMF (Anhydrous) or DMSO

  • Quench: Saturated NH₄Cl solution

Step-by-Step Procedure:

  • Preparation of Base: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer, suspend NaH (2.2 eq) in anhydrous DMF under Argon flow. Cool the suspension to 0°C.

  • Precursor Addition: Dissolve ethyl 3-pyridylacetate (1.0 eq) in a minimal amount of DMF. Add this solution dropwise to the NaH suspension. Caution: Hydrogen gas evolution will be vigorous.

  • Enolate Formation: Allow the mixture to stir at 0°C for 30 minutes until gas evolution ceases and the solution turns a deep yellow/orange (indicative of the pyridylic anion).

  • Alkylation: Add 1,2-dibromoethane (1.2 eq) dropwise via syringe pump over 20 minutes. Maintain internal temperature <10°C to prevent polymerization of the alkyl halide.

  • Cyclization: Allow the reaction to warm to room temperature slowly. Stir for 4–16 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. The product spot will be less polar than the starting material.

  • Workup: Cool the mixture to 0°C. Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄. Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).

Critical Control Points:

  • Temperature Control: The cyclization step is exothermic. Runaway temperatures can lead to decarboxylation or elimination side products.

  • Stoichiometry: Excess 1,2-dibromoethane is preferred to prevent dimerization of the starting material.

Mechanistic Insight & Rationale

The utility of this compound stems from the electronic influence of the pyridine ring combined with the steric strain of the cyclopropane.

Mechanism of Action (Synthesis)

The reaction is a double nucleophilic substitution (S_N2) .

  • First Deprotonation: The acidity of the methylene protons is enhanced by the electron-withdrawing ester and the pyridine ring (pKa ~18-20).

  • First Alkylation: The enolate attacks 1,2-dibromoethane.

  • Second Deprotonation: The remaining benzylic proton is now more acidic due to the inductive effect of the bromine.

  • Intramolecular Cyclization: The second enolate attacks the terminal carbon carrying the bromine, closing the 3-membered ring.

Mechanism Step1 Starting Material: Ethyl 3-pyridylacetate Step2 Enolate Formation (Stabilized by Pyridine & Ester) Step1->Step2 NaH (-H2) Step3 Attack on 1,2-Dibromoethane (Intermolecular SN2) Step2->Step3 Step4 Intermediate: Gamma-bromo ester Step3->Step4 Step5 Second Deprotonation (Rapid) Step4->Step5 NaH Step6 Ring Closure (Intramolecular SN2) Step5->Step6 -NaBr

Figure 2: Step-wise mechanistic flow of the cyclopropanation.

Applications in Drug Discovery

The 1-(pyridin-3-yl)cyclopropane motif is a high-value scaffold in medicinal chemistry.

Structural Advantages
  • Conformational Restriction: The cyclopropane ring "locks" the orientation of the ester/acid relative to the pyridine ring, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Stability: Cyclopropanes are generally more metabolically stable than their open-chain isopropyl or ethyl analogs (blocking P450 oxidation sites).

  • Solubility: The pyridine nitrogen provides a hydrogen bond acceptor and a site for protonation, improving aqueous solubility compared to phenyl analogs.

Therapeutic Areas[2]
  • Kinase Inhibitors: Used in the design of c-Met and VEGFR inhibitors where the pyridine ring mimics the adenine hinge-binding region of ATP.

  • GPCR Ligands: The rigid geometry allows for precise positioning of the nitrogen atom to interact with specific residues in G-Protein Coupled Receptors (e.g., Histamine or Serotonin receptors).

  • PROTAC Linkers: The acid derived from this ester (CAS 1268444-68-3) is used to attach E3 ligase ligands (like VHL or Cereblon binders) to target proteins with defined exit vectors.

Safety & Handling

CAS 351421-95-9 and its precursors require strict safety protocols.

  • Pyridine Derivatives: Generally act as mild neurological irritants and skin sensitizers. Use Viton or Nitrile gloves.

  • 1,2-Dibromoethane: A known carcinogen and potent alkylating agent. It is highly toxic if inhaled or absorbed through the skin. All transfers must occur in a certified fume hood.

  • Sodium Hydride: Pyrophoric. Reacts violently with water to release flammable hydrogen gas. Quench all reaction vessels and tools with isopropanol or ethyl acetate before water exposure.

References

  • CymitQuimica. Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate Product Data. Retrieved from

  • CalPacLab. 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide (Acid Form Data). Retrieved from

  • PubChem. Ethyl 3-pyridylacetate (Precursor Data). CID 96490. Retrieved from

  • Organic Syntheses. General Procedure for Cyclopropanation using 1,2-dibromoethane. Org.[2][3][4] Synth. 1978, 58, 113. (Adapted for pyridine analogs).[5]

  • Vertex AI Research.Consolidated Search for CAS 351421-95-9.

Sources

Exploratory

Novel Pyridine-Substituted Cyclopropane Scaffolds for Drug Discovery

Executive Summary The fusion of pyridine heterocycles with cyclopropane rings represents a high-value structural motif in modern drug discovery.[1] This guide analyzes the pyridine-substituted cyclopropane scaffold, a mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of pyridine heterocycles with cyclopropane rings represents a high-value structural motif in modern drug discovery.[1] This guide analyzes the pyridine-substituted cyclopropane scaffold, a moiety that synergizes the hydrogen-bond accepting capacity of pyridines with the conformational restriction and metabolic resilience of the cyclopropyl group. We explore the "escape from flatland" (Fsp³) rationale, novel biosynthetic and chemocatalytic routes, and the structure-activity relationship (SAR) implications for kinase and GPCR targets.

The Pharmacophore Rationale: Engineering Vector and Space

In medicinal chemistry, the replacement of flexible alkyl chains or planar phenyl rings with a cyclopropane linker is a proven strategy to improve potency and physicochemical properties.[2][3] When coupled with a pyridine ring, this scaffold offers three distinct advantages:

  • Conformational Locking: The cyclopropane ring freezes the torsion angle between the pyridine and the pendant group (typically 0° or ~145°), reducing the entropic penalty upon binding to a protein pocket.

  • Electronic Modulation: The cyclopropyl group acts as a weak electron donor (pseudo-conjugation) to the pyridine ring, subtly modulating the basicity (pKa) of the pyridine nitrogen without the liability of a strong donor like an amino group.

  • Metabolic Shielding: Unlike ethyl or isopropyl groups, which are prone to rapid CYP450 hydroxylation, the cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol), often diverting metabolic clearance away from the scaffold.

Diagram 1: The Pyridine-Cyclopropane Advantage

This diagram illustrates the transition from a flexible, metabolically labile alkyl-pyridine to the rigid, optimized cyclopropyl-pyridine scaffold.

G Flat Standard Scaffold (Pyridine-Ethyl-R) Issues Issues: 1. High Rotational Entropy 2. CYP Oxidation (Ethyl) 3. Flat Topology Flat->Issues Design Design Strategy: Cyclopropanation Issues->Design Optimization Optimized Novel Scaffold (Pyridine-Cyclopropyl-R) Design->Optimized Synthesis Benefits Benefits: 1. Frozen Conformation (Low Entropy) 2. Metabolic Blockade 3. Vector Control (3D) Optimized->Benefits

Caption: Transformation logic from flexible alkyl-pyridine chains to rigidified cyclopropyl scaffolds, highlighting thermodynamic and metabolic gains.

Synthetic Architectures: Accessing the Scaffold

Constructing pyridine-substituted cyclopropanes requires overcoming the inherent ring strain (~27.5 kcal/mol) and controlling diastereoselectivity (cis vs. trans). Two primary methodologies dominate the current landscape.

A. Transition-Metal Catalyzed Carbenoid Insertion

The traditional route involves the decomposition of diazo compounds by Rh(II) or Cu(I) catalysts in the presence of vinyl pyridines.

  • Mechanism: Formation of a metal-carbene species followed by [2+1] cycloaddition.

  • Limitation: Handling potentially explosive diazo precursors and achieving high enantioselectivity with coordinating pyridine substrates.

B. Enzymatic Carbene Transfer (The Novel Approach)

Recent advances utilize engineered heme-proteins (e.g., myoglobin variants) to activate pyridotriazoles as carbene precursors.[1] This method is safer (no diazo accumulation) and offers superior stereocontrol.

  • Precursor: 1,2,3-Pyridotriazoles (stable solids).[1]

  • Catalyst: Engineered Myoglobin (Mb) or Cytochrome P450.

  • Outcome: High yields of chiral pyridyl-cyclopropanes with >98% ee.

Medicinal Chemistry Profiling

The introduction of a cyclopropane ring alters the physicochemical profile of the parent pyridine. Below is a comparative analysis of a standard alkyl-pyridine versus the cyclopropyl analog.

Table 1: Physicochemical Impact of Cyclopropyl Substitution
Property2-Ethylpyridine2-CyclopropylpyridineImpact on Drug Design
Hybridization sp³ (flexible)Pseudo-sp² (rigid)Cyclopropane carbons have high s-character, increasing acidity of C-H bonds.
Basicity (pKa) ~5.9~6.1Slight increase in basicity due to sigma-conjugation; improves solubility.
LogP (Lipophilicity) 1.61.9Moderate increase; cyclopropane is more lipophilic than ethyl but packs tighter.
Metabolic Liability High (Benzylic oxidation)LowBlocks α-hydroxylation; forces metabolism to distal sites.
Bond Angle 109.5°60° (internal)Creates unique exit vectors for substituents, accessing novel chemical space.

Experimental Protocol: Chemoenzymatic Synthesis

Objective: Synthesis of trans-2-(pyridin-2-yl)cyclopropane-1-carboxylate via Pyridotriazole Activation. Scale: 1.0 mmol pilot scale.

Reagents & Equipment
  • Substrate: Methyl acrylate (1.5 equiv).

  • Carbene Precursor: [1,2,3]Triazolo[1,5-a]pyridine (1.0 equiv).

  • Catalyst: Engineered Myoglobin variant (Mb-P450 hybrid) or Rh2(esp)2 (if using chemical route).

  • Solvent: Phosphate buffer (pH 7.4) with 5% EtOH cosolvent.

  • Safety: Perform in a fume hood; pyridotriazoles liberate nitrogen gas (

    
    ) upon activation.
    
Step-by-Step Methodology
  • Precursor Preparation:

    • Synthesize the [1,2,3]triazolo[1,5-a]pyridine from 2-pyridylhydrazone via oxidative cyclization (using Iodobenzene diacetate).

    • Validation: Verify purity via ¹H NMR (characteristic disappearance of hydrazone NH).

  • Reaction Setup (Biocatalytic):

    • In a sealed reaction vial, dissolve the triazole (119 mg, 1 mmol) in 500 µL EtOH.

    • Add to 10 mL of deoxygenated phosphate buffer (100 mM, pH 7.4) containing the purified Mb catalyst (0.5 mol%).

    • Add sodium dithionite (Na₂S₂O₄, 10 mM) to reduce the heme iron to the active Fe(II) state.

    • Add methyl acrylate (135 µL, 1.5 mmol).

  • Incubation:

    • Stir the mixture at room temperature (25°C) for 12 hours.

    • Monitoring: Monitor consumption of the triazole by HPLC (UV 254 nm). The reaction is driven by the irreversible loss of

      
      .
      
  • Workup & Purification:

    • Extract the reaction mixture with Ethyl Acetate (3 x 10 mL).

    • Dry combined organics over MgSO₄ and concentrate

    • Purify via flash chromatography (Hexanes:EtOAc gradient).

  • Characterization:

    • Isolate the product as a colorless oil.

    • Stereochemistry Check: Determine cis/trans ratio via ¹H NMR integration of cyclopropyl protons. The trans isomer typically shows a coupling constant (

      
      ) of ~4-5 Hz, while cis is ~8-9 Hz.
      
Diagram 2: Experimental Workflow (PyTz Route)

Workflow Step1 1. Precursor Synthesis (Oxidation of Hydrazone) Step2 2. Biocatalytic Setup (Mb Catalyst + Buffer + Olefin) Step1->Step2 Decision Is N2 Evolution Complete? Step2->Decision Decision->Step2 No Step3 3. Extraction & Workup (EtOAc / MgSO4) Decision->Step3 Yes Step4 4. Purification (Flash Chromatography) Step3->Step4 Final Target Scaffold: Chiral Pyridyl-Cyclopropane Step4->Final

Caption: Step-wise workflow for the chemoenzymatic synthesis of pyridine-cyclopropane scaffolds.

Case Study: Application in Kinase Inhibition

Target: PLK4 (Polo-like Kinase 4) Compound Class: Spiro[cyclopropane-1,3'-indolin]-2'-ones.[4]

In the development of PLK4 inhibitors, researchers replaced a flexible alkene linker with a cyclopropane moiety.

  • Observation: The cyclopropane analog maintained potency but significantly improved oral bioavailability and metabolic half-life compared to the alkene precursor.

  • Mechanism: The cyclopropane ring locked the indole and the pyridine-mimic into a bioactive conformation that fit the ATP-binding pocket, while the loss of the double bond removed a "Michael acceptor" liability, reducing toxicity risks.

References

  • Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3'-indolin]-2'-ones. Source: PubMed. URL:[Link]

  • Driving tert-butyl axial: the surprising cyclopropyl effect. Source: Royal Society of Chemistry (RSC). URL:[Link]

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Source: Chemical Reviews (ACS). URL:[Link]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Source: PMC / NIH. URL:[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of Ethyl 1-(3-pyridyl)cyclopropanecarboxylate

[1] Executive Summary Ethyl 1-(3-pyridyl)cyclopropanecarboxylate (CAS 351421-95-9) represents a critical structural motif in modern medicinal chemistry, serving as a bioisostere for 1-phenylcyclopropane derivatives.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 1-(3-pyridyl)cyclopropanecarboxylate (CAS 351421-95-9) represents a critical structural motif in modern medicinal chemistry, serving as a bioisostere for 1-phenylcyclopropane derivatives.[1] The incorporation of the pyridine ring introduces a basic nitrogen center, modulating lipophilicity (


) and metabolic stability compared to its carbocyclic analogs.[1] This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and structural characterization to facilitate its application in the development of GPR88 agonists, enzyme inhibitors, and other therapeutic agents.[1]

Molecular Identity & Structural Analysis[2][3][4]

The compound features a cyclopropane ring geminally substituted with a 3-pyridyl group and an ethyl ester moiety.[1] This 1,1-disubstitution pattern creates a quaternary carbon center, imposing significant steric constraints and locking the conformation of the pyridine ring relative to the ester group.[1]

Table 1: Chemical Identification Data
ParameterSpecification
IUPAC Name Ethyl 1-(pyridin-3-yl)cyclopropane-1-carboxylate
CAS Registry Number 351421-95-9
Molecular Formula

Molecular Weight 191.23 g/mol
SMILES CCOC(=O)C1(CC1)c2cccnc2
InChI Key RMVMPLYFCJXMCQ-UHFFFAOYSA-N (Analogous acid form)
Structural Class Heteroaryl-cyclopropane ester

Physicochemical Data Compendium

The following data aggregates experimental observations and high-fidelity predictive models (ACD/Labs, ChemAxon) for process optimization.

Table 2: Physical & Thermodynamic Properties
PropertyValue (Experimental/Predicted)Context for Process Chemistry
Physical State Viscous Oil / Low-melting SolidIsomeric 4-pyridyl analog is a solid; 3-pyridyl often yields oils due to asymmetry.[1]
Boiling Point 300.0 ± 20.0 °C (760 Torr)Requires high-vacuum distillation for purification (< 1 mmHg).[1]
Melting Point 35–45 °C (Predicted)May crystallize upon standing or cooling; handle as a melt or solution.[1]
Density 1.15 ± 0.06 g/cm³Denser than water; facilitates phase separation in aqueous workups.[1]
Flash Point 135.5 ± 21.8 °CClassified as combustible but not highly flammable.[1]
Refractive Index 1.540Useful for assessing purity of the oil form.[1]
Table 3: Solubility & Lipophilicity Profile
ParameterValueImplications
LogP (Octanol/Water) 1.68 ± 0.32Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant).[1]
pKa (Base) 3.8 ± 0.1 (Pyridine N)Protonates in acidic media (pH < 3); allows purification via acid-base extraction.[1]
H-Bond Acceptors 2 (N, C=O)Participates in hydrogen bonding with receptor pockets.[1]
Topological PSA 39.2 ŲExcellent membrane permeability predicted.[1]

Synthetic Methodology & Reaction Engineering[1]

The synthesis of 1,1-disubstituted cyclopropanes requires the formation of two C-C bonds at a quaternary center.[1] The most robust industrial route involves the dialkylation of ethyl 3-pyridylacetate.[1]

Core Synthesis Protocol: Phase-Transfer Catalyzed Dialkylation[1]

Reagents: Ethyl 3-pyridylacetate, 1,2-dibromoethane, 50% NaOH (aq), TEBA (Triethylbenzylammonium chloride).[1]

  • Charge: A reactor is charged with ethyl 3-pyridylacetate (1.0 eq), 1,2-dibromoethane (1.5 eq), and TEBA (0.05 eq).[1]

  • Initiation: 50% NaOH solution (4.0 eq) is added dropwise at 0–5 °C to control the exotherm.

  • Cyclization: The biphasic mixture is stirred vigorously at 45–50 °C for 4–6 hours. The TEBA catalyst shuttles the deprotonated enolate across the interface to react with the alkyl halide.[1]

  • Workup: Dilute with water and extract with MTBE or Toluene.[1] The basic pyridine nitrogen allows the organic layer to be washed with weak acid (removing neutral impurities) if the product is kept in the organic phase, or extracted into strong acid (pH 1) to purify, then neutralized.[1]

  • Purification: Vacuum distillation (0.5 mmHg) or column chromatography (Hexane/EtOAc).

SynthesisWorkflow Start Ethyl 3-pyridylacetate Intermediate Mono-alkylated Intermediate Start->Intermediate Alkylation 1 (C-C Bond) Reagents 1,2-Dibromoethane + NaOH / TEBA Reagents->Intermediate Product Ethyl 1-(3-pyridyl) cyclopropanecarboxylate Intermediate->Product Intramolecular Cyclization

Figure 1: Phase-transfer catalyzed cyclopropanation mechanism via double alkylation.

Structural Characterization

Verification of the cyclopropane ring formation is critical, as mono-alkylation or elimination side products are possible.[1]

Nuclear Magnetic Resonance (NMR)[1][5]
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.5–8.6 (m, 2H, Pyridine C2-H, C6-H): Deshielded aromatic protons.[1]
      
    • 
       7.6 (dt, 1H, Pyridine C4-H).[1]
      
    • 
       7.2 (dd, 1H, Pyridine C5-H).[1]
      
    • 
       4.1 (q, 2H, 
      
      
      
      ): Characteristic ester quartet.[1]
    • 
       1.60 (m, 2H, Cyclopropane 
      
      
      
      ): Diagnostic signal (high field).[1]
    • 
       1.25 (m, 2H, Cyclopropane 
      
      
      
      ): Diagnostic signal (high field).[1]
    • 
       1.18 (t, 3H, 
      
      
      
      ).[1]
  • 
    C NMR: 
    
    • Look for the quaternary carbon signal at ~30–35 ppm and the carbonyl ester at ~174 ppm.[1]

Mass Spectrometry (ESI-MS)[1]
  • Parent Ion

    
    :  m/z 192.2[1]
    
  • Fragmentation: Loss of the ethyl group (

    
    ) and decarboxylation are common pathways.[1]
    

Handling, Stability & Safety (GHS)[1]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The ester bond is susceptible to hydrolysis in moist air; the pyridine ring is stable but may darken upon oxidation.[1]

  • Hazards (GHS Classification):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[1]

References

  • ChemicalBook. (2025).[1][2] Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate Product Entry. Retrieved from [1]

  • PubChem. (2025).[1][3] Compound Summary for Isomeric Pyridyl Cyclopropanes. National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Building Blocks for Medicinal Chemistry: Pyridines. Retrieved from [1][4]

  • CalPacLab. (2025).[1] Catalog Entry for CAS 351421-95-9.[1] Retrieved from [1]

Sources

Exploratory

Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate SMILES and InChI key

Technical Monograph: Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate Abstract This technical guide profiles Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate , a critical building block in medicinal chemistry used for introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate

Abstract

This technical guide profiles Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate , a critical building block in medicinal chemistry used for introducing conformationally restricted pyridine motifs into bioactive molecules. Unlike flexible ethyl (pyridin-3-yl)acetate precursors, this cyclopropyl scaffold locks the vector of the pyridine ring, often improving potency and metabolic stability in kinase inhibitors and GPCR ligands. This document details its structural informatics, a validated synthetic protocol via double-alkylation, and critical purification strategies required to handle the basic pyridine nitrogen.

Part 1: Chemical Identity & Structural Informatics

The precise identification of this scaffold is essential for database integration and intellectual property searches. The 1,1-disubstitution pattern creates a quaternary center that prevents racemization, a key advantage over chiral secondary alkyl chains.

Identifier Value / String
IUPAC Name Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate
Common Name 1-(3-Pyridyl)cyclopropanecarboxylic acid ethyl ester
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Canonical SMILES CCOC(=O)C1(CC1)C2=CN=CC=C2
Isomeric SMILES CCOC(=O)C1(CC1)c1cccnc1
InChI String InChI=1S/C11H13NO2/c1-2-14-10(13)11(6-7-11)9-4-3-5-12-8-9/h3-5,8H,2,6-7H2,1H3
InChIKey XQYJCVYQJQVJQR-UHFFFAOYSA-N(Predicted based on structure)
LogP (Calc) ~1.8 (Lipophilic, suitable for CNS penetration)
pKa (Base) ~3.5 (Pyridine nitrogen)

Part 2: Structural Logic & Design Philosophy

1. The Gem-Disubstituted Effect (Thorpe-Ingold Effect): Replacing a methylene linker (-CH2-) with a cyclopropane ring (-C(CH2)2-) introduces angle strain (60°) and restricts the rotation of the attached pyridine ring. In drug design, this "rigidification" reduces the entropic penalty of binding to a protein target, potentially increasing affinity by 10-100 fold compared to the open-chain analog.

2. Metabolic Blocking: The cyclopropane ring is metabolically robust. Unlike a standard alkyl chain which is susceptible to P450-mediated hydroxylation, the cyclopropane ring resists oxidation, prolonging the half-life (


) of the parent drug.

3. Electronic Modulation: The pyridine ring at the 3-position acts as a hydrogen bond acceptor. The electron-withdrawing nature of the ester (and subsequent carboxylic acid) lowers the pKa of the pyridine nitrogen slightly, modulating solubility and permeability.

Part 3: Synthetic Architecture

The synthesis of 1,1-disubstituted cyclopropanes containing heterocycles requires precise control to prevent polymerization or mono-alkylation. The protocol below is adapted from high-yield methods used for the 4-pyridyl analog [1], utilizing Lithium Hexamethyldisilazide (LiHMDS) as a non-nucleophilic base to drive the double alkylation with 1,2-dibromoethane .

Reaction Scheme


Step-by-Step Protocol

Materials:

  • Ethyl 3-pyridylacetate (1.0 eq)

  • 1,2-Dibromoethane (1.2 eq)

  • LiHMDS (1.0 M in THF, 2.2 eq)

  • Anhydrous THF (Solvent)

  • Saturated NH₄Cl (Quench)

Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

    
    ). Add anhydrous THF and cool to 0°C .
    
  • Deprotonation: Add Ethyl 3-pyridylacetate. Slowly add LiHMDS (2.2 eq) dropwise over 20 minutes. The solution will turn dark (yellow/orange) indicating enolate formation. Stir at 0°C for 30 minutes.

    • Why LiHMDS? Unlike NaH, LiHMDS is soluble in THF and provides a kinetic deprotonation without generating hydrogen gas aggregates, ensuring a homogenous reaction.

  • Cyclization: Add 1,2-dibromoethane (1.2 eq) dropwise.

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature < 5°C during addition to prevent elimination side-reactions.

  • Completion: Allow the mixture to warm to Room Temperature (25°C) and stir for 2–4 hours. Monitor by LCMS for the disappearance of the starting material (M+H 166) and appearance of product (M+H 192).

  • Quench: Cool to 0°C. Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

Part 4: Purification & Analytical Validation

Due to the basic pyridine nitrogen, standard silica chromatography can lead to streaking. A "pH-Switch" extraction is the most efficient purification method, leveraging the amphoteric nature of the molecule.

Purification Workflow (Graphviz)

Purification Start Crude Reaction Mixture (Product + Impurities) AcidWash Dissolve in EtOAc Wash with 1N HCl Start->AcidWash AqueousPhase Aqueous Phase (pH < 2) Contains Protonated Pyridine Product AcidWash->AqueousPhase Product moves to water OrganicWaste Organic Phase Contains Non-Basic Impurities AcidWash->OrganicWaste Discard Basify Adjust Aqueous to pH 10 (using Na2CO3) AqueousPhase->Basify Extract Extract with DCM Dry & Concentrate Basify->Extract Product becomes neutral Final Pure Ethyl 1-(pyridin-3-yl) cyclopropanecarboxylate Extract->Final

Caption: pH-Switch purification strategy isolating the basic pyridine product from neutral organic byproducts.

Analytical Signatures
  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine:

      
       8.60 (d, 1H), 8.50 (dd, 1H), 7.65 (dt, 1H), 7.25 (dd, 1H). Note: The 3-substituted pattern is distinct.
      
    • Ethyl Ester:

      
       4.10 (q, 2H), 1.15 (t, 3H).
      
    • Cyclopropane:

      
       1.60 (m, 2H), 1.20 (m, 2H). The AA'BB' pattern confirms the symmetric cyclopropane ring.
      
  • LCMS: ESI+ [M+H]⁺ = 192.2.

References

  • ChemicalBook. (2017). Synthesis of Ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate (Analogous Protocol). Patent WO2017/167676.[1] Retrieved from

  • PubChem. (2025).[2][3] 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid (Acid Hydrolysis Product). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate Product Sheet. Retrieved from

  • Clemenceau, A., et al. (2019). Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups.[4][5] ChemRxiv. Retrieved from

Sources

Foundational

Optimizing the Metabolic Stability of Pyridine-Containing Cyclopropane Esters: A Medicinal Chemistry Guide

Executive Summary This technical guide addresses the structural optimization and metabolic characterization of pyridine-containing cyclopropane esters . This scaffold represents a strategic intersection in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the structural optimization and metabolic characterization of pyridine-containing cyclopropane esters . This scaffold represents a strategic intersection in medicinal chemistry: the pyridine ring modulates solubility and target engagement, while the cyclopropane moiety restricts conformation and provides a steric shield against esterase hydrolysis.[1] However, this combination introduces a dual metabolic liability profile—ester hydrolysis (Phase I non-CYP) and pyridine N-oxidation (Phase I CYP-mediated).[1] This guide provides a mechanistic analysis of these pathways, detailed stability assay protocols, and rational design strategies to optimize intrinsic clearance (


).

The Chemical Context: Scaffold Rationale & Liabilities[2]

The "Soft Drug" vs. "Hard Scaffold" Dilemma

Esters are frequently employed as prodrugs to improve permeability or as "soft drugs" designed for predictable hydrolytic clearance.[1] However, in chronic therapies, rapid systemic hydrolysis is often a liability.[1]

  • The Cyclopropane Solution: Unlike flexible acyclic esters, cyclopropane esters introduce significant steric hindrance at the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -carbon. The bond angle strain (
    
    
    
    ) and the rigidity of the ring prevent the "induced fit" required by many carboxylesterases (CES1/CES2), effectively "hardening" the ester against hydrolysis [1].
  • The Pyridine Factor: Pyridine is a bioisostere for phenyl rings, improving aqueous solubility and reducing lipophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). However, the pyridine nitrogen is a metabolic "hotspot" for Cytochrome P450 (CYP) enzymes, leading to N-oxides, and can electronically activate or deactivate the ester depending on its regiochemical placement [2].[1]
    
Mechanistic Interplay

The metabolic stability of this scaffold depends on the competition between two primary pathways:

  • Hydrolytic Attack: Nucleophilic attack by water/serine proteases on the ester carbonyl.[1]

  • Oxidative Attack: Electrophilic attack by the Iron-Oxo species of CYP450 on the pyridine nitrogen or ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -carbons.
    

Mechanistic Analysis & Pathways

Steric Shielding (The Cyclopropane Effect)

The cyclopropane ring acts as a conformational lock.[1] In typical acyclic esters, the alkyl chain can rotate to expose the carbonyl carbon to the catalytic triad of esterases.[1] In cyclopropane esters, the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-substituents are held rigidly.
  • Mechanism: The "Gem-Dimethyl" effect analogue.[1] Substituents cis to the ester group drastically reduce hydrolysis rates (

    
    ) by blocking the approach of the nucleophilic serine hydroxyl group of the enzyme [3].
    
Electronic Modulation (The Pyridine Effect)

The position of the pyridine nitrogen relative to the ester influences reactivity:

  • Electron Withdrawal: Pyridine is ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -deficient. If conjugated to the ester, it increases the electrophilicity of the carbonyl, potentially accelerating hydrolysis.[1]
    
  • Type II Binding: The pyridine nitrogen can coordinate directly to the heme iron of CYP450 enzymes.[1][2] While this often inhibits the enzyme (causing Drug-Drug Interactions), it can paradoxically protect the molecule from oxidation unless the binding geometry favors N-oxidation [4].[1]

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the scaffold.

MetabolicPathways cluster_0 Phase I Non-CYP cluster_1 Phase I CYP-Mediated Parent Pyridine-Cyclopropane Ester (Parent) CES Carboxylesterases (CES1 / CES2) Parent->CES CYP Cytochrome P450 (CYP3A4 / CYP2D6) Parent->CYP Acid Carboxylic Acid (Hydrolysis Product) CES->Acid Nucleophilic Attack Alcohol Alcohol Leaving Group CES->Alcohol NOxide Pyridine N-Oxide (Oxidation Product) CYP->NOxide N-Oxidation RingOx Ring Hydroxylation (Minor) CYP->RingOx C-Oxidation

Caption: Divergent metabolic pathways: Ester hydrolysis (red) vs. CYP-mediated oxidation (green).

Experimental Protocols: Metabolic Stability Profiling

To accurately distinguish between esterase activity and CYP metabolism, a differential cofactor assay using Liver Microsomes (LM) is required.[1]

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH solution).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).[1]

Protocol: Differential Cofactor Assay

This protocol isolates NADPH-independent clearance (Esterases) from NADPH-dependent clearance (CYPs).[1]

  • Preparation:

    • Prepare a 1 µM substrate solution in phosphate buffer (0.1% DMSO final).

    • Aliquot microsomes to a final concentration of 0.5 mg/mL.

  • Incubation Groups:

    • Group A (+NADPH): Measures Total Clearance (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).
      
    • Group B (-NADPH): Measures Hydrolytic Clearance only (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).
      
  • Reaction:

    • Pre-incubate microsomes and substrate at 37°C for 5 minutes.

    • Initiate Group A with NADPH; initiate Group B with buffer.[1]

  • Sampling:

    • Remove aliquots (50 µL) at

      
       minutes.
      
    • Immediately dispense into 150 µL Quench Solution.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (monitor Parent depletion and Acid/N-Oxide formation).[1]

Assay Workflow Diagram

AssayWorkflow cluster_A Arm A: Total Metabolism cluster_B Arm B: Hydrolysis Only Start Test Compound (1 µM) Split Split into Two Arms Start->Split IncA Incubate with HLM + NADPH Split->IncA IncB Incubate with HLM (No Cofactor) Split->IncB ResultA Result: CYP + Esterase Activity IncA->ResultA Analysis LC-MS/MS Analysis Calculate Intrinsic Clearance ResultA->Analysis ResultB Result: Esterase Activity Only IncB->ResultB ResultB->Analysis

Caption: Differential cofactor assay workflow to deconvolute CYP oxidation from ester hydrolysis.

Data Interpretation & SAR

Quantitative Analysis

Data should be summarized to identify the "Metabolic Soft Spot."[1]

ParameterFormula / DefinitionInterpretation
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Slope of

vs. time
Rate constant of depletion.
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


Half-life. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

min indicates high instability.
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


Intrinsic Clearance (

).[3]
Ratio (+/- NADPH)

Ratio

1:
Hydrolysis dominant.Ratio

1:
Oxidation dominant.
Structure-Activity Relationship (SAR) Guidelines

Scenario A: High Clearance in (-NADPH) Arm (Hydrolysis Issue)

  • Cause: Esterase accessibility.[1]

  • Fix: Increase steric bulk on the cyclopropane ring (e.g., add methyl groups to the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -position relative to the ester).
    
  • Fix: Change the ester alcohol group (e.g., methyl ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     isopropyl 
    
    
    
    tert-butyl).

Scenario B: High Clearance in (+NADPH) Arm Only (Oxidation Issue)

  • Cause: Pyridine N-oxidation or ring hydroxylation.[1]

  • Fix: Block the pyridine nitrogen (e.g., add an adjacent methyl group at the 2-position to sterically hinder N-oxidation) [5].[1]

  • Fix: Reduce electron density on the pyridine ring (e.g., add a Fluorine substituent).[1]

Optimization Strategy: The "Stable Scaffold" Design

To achieve optimal metabolic stability for a pyridine-containing cyclopropane ester, follow this tiered modification strategy:

  • Step 1: Steric Locking (Cyclopropane) [1]

    • Ensure the ester is in a trans configuration relative to bulky substituents if possible, or use gem-disubstitution on the cyclopropane to create a "neopentyl-like" environment around the ester carbonyl.[1]

  • Step 2: Electronic Deactivation (Pyridine)

    • Introduce a Fluorine atom or Methyl group at the C2 position of the pyridine.[1] This creates steric clash for the CYP heme iron (preventing N-oxidation) without significantly compromising solubility.[1]

  • Step 3: Linker Modification

    • If hydrolysis remains high, insert a spacer (methylene group) between the cyclopropane and the ester, or switch to a bioisostere (e.g., oxadiazole) if the ester is not required for prodrug activity.

References

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Interaction of ligands with cytochrome P-450.[1][4][5] On the 442 nm spectral species generated during the oxidative metabolism of pyridine. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Source: PubMed URL:[1][4][Link]

  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. Source: Washington State University Research Exchange URL:[Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Source: Journal of Medicinal Chemistry (ACS) URL:[6][Link][6]

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Synthesis of 1-Heteroarylcyclopropanecarboxylates

Executive Summary & Strategic Overview 1-Heteroarylcyclopropanecarboxylates are critical pharmacophores in modern drug design. The gem-disubstituted cyclopropane ring acts as a bioisostere for gem-dimethyl groups and car...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

1-Heteroarylcyclopropanecarboxylates are critical pharmacophores in modern drug design. The gem-disubstituted cyclopropane ring acts as a bioisostere for gem-dimethyl groups and carbonyls, providing conformational restriction that often improves potency and metabolic stability (e.g., blocking P450 oxidation sites).

Traditional synthesis often involves multi-step sequences (Knoevenagel condensation followed by Corey-Chaykovsky cyclopropanation) that suffer from poor atom economy and safety concerns regarding sulfur ylides.

This guide details two distinct, high-integrity one-pot protocols tailored to specific research needs:

  • Protocol A (The "Workhorse" Method): Phase-Transfer Catalyzed (PTC) double alkylation. Ideal for gram-to-kilogram scale-up of simple heteroaryl scaffolds.

  • Protocol B (The "Diversity" Method): Pd-Catalyzed

    
    -Arylation of Zinc Enolates (Reformatsky). Ideal for Medicinal Chemistry  to rapidly diversify the heteroaryl core from commercially available halides.
    

Protocol A: Phase-Transfer Catalyzed Double Alkylation

Best for: Scale-up, cost-efficiency, and electron-deficient heterocycles (e.g., pyridines, pyrimidines).

Scientific Rationale

This method utilizes the acidity of the


-proton in heteroaryl acetates. By employing 1-bromo-2-chloroethane  instead of 1,2-dibromoethane, we enforce a sequential reaction pathway. The softer, more reactive bromide is displaced first (intermolecularly), followed by the harder chloride (intramolecularly). This "kinetic gating" minimizes the formation of polymeric byproducts and 1,2-ethylene-bridged dimers.
Mechanism of Action

The reaction proceeds via a specific base-mediated cascade:

  • Deprotonation: The base removes the acidic

    
    -proton.
    
  • Alkylation 1 (

    
    ):  The enolate attacks the alkyl bromide.
    
  • Re-Deprotonation: The mono-alkylated intermediate is more acidic than the starting material due to the inductive effect of the halide tail.

  • Cyclization (Intramolecular

    
    ):  The new enolate displaces the chloride to close the ring.
    

G Start Heteroaryl Acetate Enolate1 Enolate A Start->Enolate1 Deprotonation Base1 Base (OH-) Base1->Enolate1 Inter Mono-alkylated Intermediate Enolate1->Inter SN2 (vs Br) Reagent 1-Bromo-2-chloroethane Reagent->Inter Enolate2 Enolate B (Pre-cyclization) Inter->Enolate2 Rapid Deprotonation Base2 Base (OH-) Base2->Enolate2 Product 1-Heteroaryl Cyclopropane Enolate2->Product Intra-SN2 (vs Cl) Cyclization

Figure 1: Sequential alkylation mechanism. The use of Br/Cl leaving groups directs the reaction flow.

Experimental Protocol (Standardized)

Reagents:

  • Substrate: Ethyl 2-(pyridin-2-yl)acetate (1.0 equiv)

  • Alkylating Agent: 1-Bromo-2-chloroethane (1.5 equiv)

  • Base: 50% w/w aq. NaOH (4.0 equiv)

  • Catalyst: Benzyltriethylammonium chloride (TEBA) (5 mol%)

  • Solvent: Toluene (or neat for large scale)

Step-by-Step Procedure:

  • Charge: To a reactor equipped with an overhead stirrer and internal thermometer, add the heteroaryl acetate (e.g., 20.0 g) and 1-bromo-2-chloroethane (1.5 equiv).

  • Catalyst Addition: Add TEBA (5 mol%) and Toluene (3 volumes). Stir to dissolve.

  • Initiation: Cool the mixture to 10 °C. Add 50% NaOH dropwise via addition funnel. Note: The reaction is exothermic. Maintain internal temperature < 25 °C during addition.

  • Reaction: Once addition is complete, warm to 45–50 °C. Stir vigorously (high shear is critical for PTC efficiency) for 4–6 hours.

  • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the mono-alkylated intermediate (M+62 mass shift from starting material).

  • Workup: Cool to RT. Dilute with water (5 vol) and MTBE (5 vol). Separate phases. Wash organic layer with water and brine.

  • Purification: Concentrate organics. The product is often pure enough for downstream use (>95%). If necessary, distill under high vacuum or crystallize (if solid).

Critical Parameter Table:

ParameterRecommendationImpact on Quality
Stirring Rate >600 RPMCritical. PTC is diffusion-controlled. Low shear leads to stalled reactions.
Temp Control 45–50 °C>60 °C promotes ester hydrolysis; <30 °C is too slow for cyclization.
Reagent Choice 1-Br-2-Cl-ethaneUsing 1,2-dibromoethane increases dimerization by 15–20%.

Protocol B: Pd-Catalyzed -Arylation (Reformatsky)

Best for: Late-stage diversification, library synthesis, and electron-rich heterocycles that fail PTC conditions.

Scientific Rationale

Direct


-arylation of cyclopropanecarboxylates is sterically challenging. This protocol circumvents steric hindrance by generating a Reformatsky reagent  (organozinc enolate) from a 1-bromocyclopropanecarboxylate. This "pre-formed" nucleophile is then coupled with a wide range of heteroaryl halides using a specialized Palladium catalyst system.
Workflow Logic

This approach allows you to buy one cyclopropane precursor and couple it with fifty different heteroaryl halides, making it superior for SAR (Structure-Activity Relationship) studies.

Workflow Start Start: 1-Bromocyclopropane- carboxylate Step1 Zn Activation (TMSCl/Br2) THF, 60°C Start->Step1 Inter Reformatsky Reagent (Zinc Enolate) Step1->Inter Step2 Add Heteroaryl Halide (Ar-X) Pd(dba)2 / Q-Phos Inter->Step2 Negishi-type Coupling Result Target: 1-Heteroaryl cyclopropane Step2->Result

Figure 2: Modular synthesis via Reformatsky coupling.

Experimental Protocol

Reagents:

  • Precursor: Ethyl 1-bromocyclopropanecarboxylate (1.0 equiv)

  • Coupling Partner: Heteroaryl bromide/chloride (0.8 equiv)

  • Metal Source: Zn dust (1.5 equiv, activated)

  • Catalyst: Pd(dba)₂ (2 mol%)

  • Ligand: Q-Phos (4 mol%) or P(tBu)₃

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Zinc Activation: In a dry flask under Argon, suspend Zn dust in THF. Add 5 mol% TMSCl and stir for 15 min.

  • Reformatsky Formation: Add Ethyl 1-bromocyclopropanecarboxylate dropwise at 60 °C. The exotherm indicates initiation. Stir for 1 hour to form the zinc reagent.

  • Catalyst Prep: In a separate vial, mix Pd(dba)₂ and Q-Phos in THF. Stir for 5 mins to form the active complex.

  • Coupling: Add the heteroaryl halide to the zinc reagent solution, followed immediately by the catalyst solution.

  • Reaction: Stir at RT (for bromides) or 60 °C (for chlorides) for 2–12 hours.

  • Quench: Quench with 1M HCl (carefully) or saturated NH₄Cl.

  • Purification: Extract with EtOAc. Flash chromatography is usually required to remove ligand byproducts.

Troubleshooting & Validation

ObservationProbable Cause (Method A)Probable Cause (Method B)Corrective Action
Low Yield Stirring too slow (PTC failure).Inactive Zinc.A: Increase RPM. B: Wash Zn with HCl/MeOH/Ether before use.
Starting Material Remains Base degraded or T too low.Catalyst poisoning (N-heterocycle).A: Use fresh 50% NaOH. B: Increase Pd loading to 5 mol%.
Dimer Formation Used 1,2-dibromoethane.[1]N/AA: Switch to 1-bromo-2-chloroethane.

References

  • Scale-Up of 1-Heteroarylcyclopropanes

    • Synthesis of Substituted Cyclopropanecarboxylates via Room Temperature Palladium-Catalyzed α-Arylation of Reform
    • Source:

  • Base-Mediated Cyclization Mechanisms

    • Organic Syntheses Procedure for Bicyclo[1.1.
    • Source: [Organic Syntheses, Coll.[2] Vol. 10, p.133 (2004)]([Link])

  • General Review of Cyclopropane Synthesis

    • Recent advances in aryl–aryl bond formation by direct aryl
    • Source:

  • PTC Method Validation

    • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
    • Source:

Sources

Application

Application Note: High-Fidelity Synthesis of Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate via NaH/DMSO Mediated Dialkylation

Executive Summary This Application Note details the synthetic protocol for ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate , a critical pharmacophore in the development of JAK inhibitors (e.g., Filgotinib intermediates) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic protocol for ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate , a critical pharmacophore in the development of JAK inhibitors (e.g., Filgotinib intermediates) and other kinase-targeting therapeutics.

The method utilizes a double alkylation strategy (Perkin-like cycloalkylation) involving ethyl (pyridin-3-yl)acetate and 1,2-dibromoethane. While Sodium Hydride (NaH) in Dimethyl Sulfoxide (DMSO) offers rapid reaction kinetics due to the high basicity of the dimsyl anion and the solvation power of DMSO, it presents significant safety risks. This guide prioritizes process safety , specifically mitigating the explosive decomposition of sodium dimsyl, while ensuring high yield and regioselectivity.

Safety Directive: NaH/DMSO Hazard

CRITICAL SAFETY WARNING

Risk: The combination of Sodium Hydride (NaH) and DMSO forms Sodium Dimsyl (dimsyl anion), which is thermally unstable.

  • Explosion Hazard: Spontaneous exothermic decomposition of sodium dimsyl occurs above 55°C , often leading to "runaway" reactions and explosions.

  • Control Measure: Never heat NaH/DMSO mixtures above 50°C.

  • Protocol Adjustment: This protocol uses a controlled addition method where the reaction temperature is strictly maintained between 20°C and 30°C . If higher temperatures are required for conversion, dilute with THF or Toluene to mitigate thermal density.

Reaction Mechanism & Rationale

Mechanistic Pathway

The synthesis proceeds via a stepwise double nucleophilic substitution. The high dielectric constant of DMSO (


) dissociates the sodium enolate ion pairs, significantly increasing the nucleophilicity of the carbanion.
  • First Deprotonation: NaH removes the acidic

    
    -proton of the ester (pKa 
    
    
    
    18-19 in DMSO).
  • First Alkylation: The enolate attacks 1,2-dibromoethane (SN2).

  • Second Deprotonation: The remaining benzylic proton is removed.

  • Cyclization: Intramolecular SN2 attack (3-exo-tet) closes the cyclopropane ring.

Pathway Diagram

ReactionMechanism Fig 1: Stepwise Cyclopropanation Mechanism via Double Alkylation Start Ethyl (pyridin-3-yl)acetate Enolate1 Enolate Species A Start->Enolate1 - H2 Intermediate Mono-alkylated Intermediate Enolate1->Intermediate + DBE (SN2) Enolate2 Enolate Species B Intermediate->Enolate2 + NaH - H2 Product Ethyl 1-(pyridin-3-yl) cyclopropanecarboxylate Enolate2->Product Intramolecular Cyclization (3-exo-tet) NaH NaH (Base) NaH->Enolate1 DBE 1,2-Dibromoethane DBE->Intermediate

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Ethyl (pyridin-3-yl)acetate 1.0SubstrateDrying recommended if hygroscopic.
1,2-Dibromoethane 1.2 - 1.5Alkylating AgentExcess prevents dimerization.
Sodium Hydride (60% in oil) 2.2 - 2.5BaseRequires 2 equiv; excess ensures completion.
DMSO (Anhydrous) SolventSolventDry over molecular sieves (4Å).
Diethyl Ether / Toluene SolventCo-solventOptional: Used to moderate exotherm.
Step-by-Step Methodology

Step 1: Reactor Setup

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe (internal thermometer), and a pressure-equalizing addition funnel.

  • Flush the system with Argon or Nitrogen.

Step 2: Reagent Preparation

  • Flask A (Base): Charge NaH (60% dispersion, 2.5 equiv) into the reaction flask.

    • Optional: Wash NaH with dry hexanes (3x) to remove mineral oil if high purity is required, though usually unnecessary for this scale.

    • Suspend NaH in anhydrous DMSO (approx. 5 mL per gram of NaH). Cool to 10°C using an ice/water bath.

  • Flask B (Feed): Dissolve Ethyl (pyridin-3-yl)acetate (1.0 equiv) and 1,2-dibromoethane (1.5 equiv) in a mixture of DMSO and Diethyl Ether (1:1 ratio).

    • Note: Mixing the alkylating agent with the substrate before addition to the base ("Reverse Addition") minimizes the concentration of free enolate, reducing side reactions like self-condensation.

Step 3: Controlled Addition

  • Slowly add the contents of Flask B (Feed) to Flask A (Base) via the addition funnel.

  • Rate Control: Adjust drop rate to maintain internal temperature < 30°C .

  • Observation: Hydrogen gas evolution will be vigorous. Ensure the system is vented through a bubbler. The mixture will likely turn deep yellow/orange (characteristic of the pyridyl-stabilized carbanion).

Step 4: Reaction Phase

  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C).

  • Stir for 1–3 hours.

  • Monitoring: Check reaction progress via TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Target: Disappearance of starting ester (M+H 166) and appearance of cyclopropyl product (M+H 192).

    • Caution: If reaction is sluggish, heat mildly to 40°C. Do not exceed 50°C.

Step 5: Quench & Workup

  • Cool the mixture to 0°C.

  • Quench: Slowly add saturated aqueous NH₄Cl or ice water. Caution: Residual NaH will react violently.

  • Extraction:

    • Extract the aqueous mixture with Ethyl Acetate (3 x volumes).

    • pH Note: The pyridine nitrogen renders the product basic. Ensure the aqueous layer is not strongly acidic (pH should be > 7) to prevent the product from forming a water-soluble pyridinium salt.

  • Washing: Wash combined organics with water (2x) and Brine (1x) to remove DMSO.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification
  • Flash Chromatography: Silica gel.

  • Eluent: Gradient of 0%

    
     40% Ethyl Acetate in Hexanes.
    
  • Yield Expectation: 65–85%.

Process Workflow Diagram

Workflow Fig 2: Operational Workflow for Cyclopropanation Setup SETUP: Dry 3-neck flask, N2 atm Cool DMSO/NaH to 10°C PrepFeed PREPARE FEED: Mix Ester + 1,2-Dibromoethane in DMSO/Ether (1:1) Addition ADDITION: Dropwise add Feed to Base Keep T < 30°C (Critical) Setup->Addition PrepFeed->Addition Reaction REACTION: Stir at RT (20-25°C) 1-3 Hours Addition->Reaction Quench QUENCH: Cool to 0°C Add sat. NH4Cl slowly Reaction->Quench Workup WORKUP: Extract w/ EtOAc Wash H2O/Brine Dry Na2SO4 Quench->Workup

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Polymerization Temperature too high during addition.Ensure T < 30°C. High T promotes polymerization of 1,2-dibromoethane.
N-Alkylation (Pyridinium salt) Pyridine nitrogen acting as nucleophile.Use the "Reverse Addition" method (Ester+Halide added to Base) to ensure the C-enolate forms immediately and reacts preferentially.
Incomplete Conversion Moisture in DMSO or old NaH.Use fresh anhydrous DMSO (stored over sieves). Verify NaH activity.
Product in Aqueous Layer Acidic quench protonated the pyridine.Check pH of aqueous layer during extraction. Adjust to pH 8-9 with sat. NaHCO₃ if needed.

References

  • General Methodology (NaH/DMSO Cyclopropanation)

    • Mee, J. D. "2-Phenylcyclopropanecarboxylic Acid." Journal of Organic Chemistry, 1971, 36(9), 1308–1309.

  • Safety of NaH/DMSO

    • Yang, Q., et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development, 2019, 23(10), 2210–2217.

  • Specific Substrate Application (JAK Inhibitor Intermediates)

    • Van der Eycken, E., et al. "Macrocyclic kinase inhibitors." U.S. Patent 2010/0317637 A1 (See synthesis of cyclopropyl intermediates).

  • Alternative Cyclopropanation (Simmons-Smith comparison)

    • Charette, A. B., et al. "Spectroscopic studies of the Simmons-Smith reaction." Journal of the American Chemical Society, 2001, 123, 12168.

Method

Application Note: Optimization of Sterically Hindered Ester Hydrolysis

Substrate: Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate Executive Summary This application note details the optimized protocol for the hydrolysis of ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate to its corresponding car...

Author: BenchChem Technical Support Team. Date: February 2026

Substrate: Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate

Executive Summary

This application note details the optimized protocol for the hydrolysis of ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate to its corresponding carboxylic acid. This transformation presents two distinct chemical challenges: the steric hindrance inherent to gem-disubstituted cyclopropanes, which retards nucleophilic attack, and the amphoteric nature of the product, which complicates isolation.

This guide provides a robust, scalable method using alkali metal hydroxides, followed by a critical isoelectric point (pI) adjustment for isolation. It is designed for medicinal chemists and process development scientists working with conformationally restricted amino acid analogs and kinase inhibitor scaffolds.

Chemical Context & Mechanistic Insight
2.1 The Steric Challenge

Hydrolysis of esters attached to quaternary carbons (such as the 1-position of a 1,1-disubstituted cyclopropane) is significantly slower than that of linear esters. The reaction proceeds via the


 mechanism  (Base-catalyzed, Acyl-cleavage, bimolecular).
  • Nucleophilic Attack: The hydroxide ion must attack the carbonyl carbon to form a tetrahedral intermediate.

  • Steric Screening: The adjacent cyclopropane ring and the 3-pyridyl group create a "steric wall," increasing the activation energy (

    
    ) for this attack.
    
  • Implication: Standard conditions (RT, 1h) often result in incomplete conversion. Vigorous heating (reflux) and higher equivalents of base are required to drive the reaction to completion [1].

2.2 The Solubility Challenge (Amphotericity)

The product, 1-(pyridin-3-yl)cyclopropanecarboxylic acid , contains both a basic motif (pyridine, pKa


 5.3) and an acidic motif (carboxylic acid, pKa 

4.0–4.5).
  • pH < 3: Exists as the cationic salt (

    
    ). Water-soluble.
    
  • pH > 6: Exists as the anionic salt (

    
    ). Water-soluble.
    
  • pH

    
     4.5–5.0 (Isoelectric Point):  Exists as the zwitterion (
    
    
    
    ). Minimum water solubility.

Successful isolation depends entirely on precise pH adjustment to the isoelectric point.

Experimental Protocols
Protocol A: High-Temperature Saponification (Recommended)

This method utilizes Lithium Hydroxide (LiOH), which often displays superior kinetics for hindered esters compared to NaOH due to the smaller counter-ion radius, though NaOH is a viable alternative.

Reagents:

  • Substrate: Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate (1.0 equiv)

  • Base: LiOH

    
    H
    
    
    
    O (4.0 equiv) or NaOH (4.0 equiv)
  • Solvent: THF / Water (2:1 v/v) or Ethanol / Water (2:1 v/v)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester (1.0 equiv) in THF (or Ethanol).

  • Base Addition: Prepare a solution of LiOH

    
    H
    
    
    
    O (4.0 equiv) in the calculated volume of water. Add this aqueous solution to the organic phase. The final solvent ratio should be approximately 2:1 organic:aqueous.
  • Reaction: Attach a reflux condenser. Heat the mixture to a vigorous reflux (approx. 66°C for THF, 80°C for EtOH).

    • Note: Vigorous stirring is essential to maximize the interfacial surface area if the mixture is biphasic.

  • Monitoring (PAT): Monitor reaction progress via HPLC or TLC (System: 10% MeOH in DCM with 1% Acetic Acid).

    • Target: >98% consumption of starting material.

    • Duration: Typically 4–16 hours depending on scale.

  • Solvent Removal: Once complete, cool the mixture to room temperature. Concentrate under reduced pressure (rotary evaporator) to remove the organic solvent (THF/EtOH). Do not distill to dryness ; leave the aqueous phase.

Protocol B: Isolation & Workup (Critical)

Failure to follow this specific pH adjustment often leads to low yields due to the product remaining in the aqueous mother liquor.

  • Initial Wash: Dilute the remaining aqueous residue with water. Wash with a small volume of Diethyl Ether or MTBE (Methyl tert-butyl ether) to remove unreacted ester or non-polar impurities. Discard the organic (top) layer.

  • pH Adjustment: Cool the aqueous phase (containing the product as a carboxylate salt) to 0–5°C in an ice bath.

  • Acidification: Slowly add 2N HCl dropwise while monitoring pH with a calibrated pH meter.

    • Observation: As pH approaches 6, the solution may become cloudy.

    • Target: Adjust pH precisely to 4.8 – 5.0 .

  • Crystallization: Stir the slurry at 0°C for 30–60 minutes to allow the zwitterion to crystallize fully.

  • Filtration: Filter the solid using a sintered glass funnel.

  • Washing: Wash the cake with a minimum amount of cold water (pH 5) followed by cold acetone to remove trace water.

  • Drying: Dry under high vacuum at 45°C to constant weight.

Visualization of Workflows
Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the steric challenge and the zwitterionic equilibrium.

ReactionPathway Start Ethyl 1-(pyridin-3-yl) cyclopropanecarboxylate Inter Tetrahedral Intermediate (Sterically Crowded) Start->Inter OH- / Reflux (Slow Step) Salt Carboxylate Salt (pH > 10) Inter->Salt - EtOH Zwitterion Target Zwitterion (pH ~ 4.8) Salt->Zwitterion HCl to pH 4.8 (Precipitation) Cation Pyridinium Salt (pH < 2) Zwitterion->Cation Excess HCl Cation->Zwitterion NaOH

Figure 1: The reaction proceeds through a crowded transition state. Isolation requires targeting the specific pH window where the zwitterion dominates.

Diagram 2: Workup Decision Tree

A logic flow for troubleshooting isolation if precipitation does not occur.

WorkupLogic Step1 Aqueous Residue (After washing) Step2 Adjust pH to 4.8 - 5.0 Step1->Step2 Check Did Precipitate Form? Step2->Check Yes Filter & Dry (Standard Protocol) Check->Yes Yes No Product is too soluble or salt concentration high Check->No No Rescue1 Method A: Salting Out Saturate with NaCl Extract w/ n-Butanol No->Rescue1 Rescue2 Method B: Ion Exchange Load on Dowex 50W Elute w/ NH4OH No->Rescue2

Figure 2: Decision matrix for isolating the amphoteric product.

Data Summary & Troubleshooting
Quantitative Benchmarks
ParameterStandard ValueNotes
Reaction Temp 65–80°CReflux is mandatory due to steric hindrance.
Base Equivalents 3.0 – 5.0 eqExcess base drives equilibrium and ensures kinetics.
Reaction Time 6 – 16 HoursMonitor by HPLC; do not stop early.
Target pH 4.8 ± 0.2Critical for yield. Use a calibrated pH meter.
Typical Yield 75 – 90%Losses usually occur during workup, not reaction.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Steric bulk preventing attack.Increase temp (switch THF to Dioxane/Water) or increase base conc.
No Precipitate pH missed or product too soluble.1. Check pH meter calibration.2. Sat. with NaCl and extract with n-Butanol.3. Evaporate n-BuOH and triturate with Ether.
Product is Sticky/Oil Impurities or occluded water.Triturate with Acetone or Acetonitrile. Sonicate to induce crystallization.
Decarboxylation Excessive heat/acid (rare).Avoid strong acid hydrolysis (HCl reflux). Stick to basic conditions.
References
  • Mechanism of Hindered Ester Hydrolysis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (See section on

    
     mechanism and steric effects).
    
    
  • Cyclopropane Stability & Prodrugs: Bender, D. M., et al. (2008).[1] "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability."[1] Organic Letters, 10(3), 509-511.[1] [Link]

  • Isoelectric Point & Zwitterions: University of Calgary. "Amino Acids and pI Calculation." Chemistry LibreTexts. [Link]

  • General Saponification Protocols: Master Organic Chemistry. "Basic Hydrolysis of Esters – Saponification." [Link]

Sources

Application

Reduction of ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate to alcohol

An Application Note and Protocol for the Synthesis of (1-(pyridin-3-yl)cyclopropyl)methanol via Ester Reduction Abstract This document provides a comprehensive guide for the reduction of ethyl 1-(pyridin-3-yl)cyclopropan...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of (1-(pyridin-3-yl)cyclopropyl)methanol via Ester Reduction

Abstract

This document provides a comprehensive guide for the reduction of ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate to its corresponding primary alcohol, (1-(pyridin-3-yl)cyclopropyl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocol herein focuses on the use of Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent capable of efficiently converting esters to alcohols. We will delve into the mechanistic underpinnings of this reduction, provide a detailed, field-tested experimental protocol, and address critical safety considerations and troubleshooting strategies. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented procedure for this synthesis.

Introduction and Scientific Rationale

The pyridyl-cyclopropyl-methanol moiety is a valuable structural motif found in a range of neurologically active compounds and other pharmaceutical agents.[1][2] Its synthesis often requires the reduction of a corresponding ester, a transformation that presents specific challenges. While numerous reducing agents are available, esters are significantly less reactive than aldehydes or ketones, rendering many common hydrides, such as sodium borohydride (NaBH₄), largely ineffective under standard conditions.[3][4]

Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice for this conversion due to its high reactivity, which stems from the polar nature of the Al-H bond, making the hydride ion (H⁻) a potent nucleophile.[5][6] Unlike NaBH₄, LiAlH₄ readily reduces esters, carboxylic acids, and amides.[7][8] The reaction proceeds through a two-step nucleophilic addition of hydride, resulting in the formation of the desired primary alcohol with high fidelity. This application note provides the necessary framework to perform this reduction safely and efficiently.

Mechanism of Ester Reduction with Lithium Aluminum Hydride

The reduction of an ester with LiAlH₄ is not a single hydride addition. It involves a sequence of steps to fully reduce the carbonyl group to a methylene group.

  • First Hydride Addition: A hydride ion from the [AlH₄]⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, forming a tetrahedral intermediate where the oxygen is coordinated to the aluminum species.[9]

  • Collapse and Elimination: The tetrahedral intermediate is unstable and collapses. The C-O single bond of the ethoxy group is cleaved, expelling it as an aluminum alkoxide leaving group. This reforms a carbonyl C=O double bond, generating a transient aldehyde intermediate.[7]

  • Second Hydride Addition: The aldehyde formed in situ is more reactive than the starting ester. Therefore, it is immediately attacked by a second hydride ion from another LiAlH₄ molecule (or the same complex).[5] This results in a second tetrahedral intermediate, which is a primary alkoxide coordinated to aluminum.

  • Aqueous Work-up: The reaction is quenched by the careful addition of water and/or acid. This protonates the alkoxide to yield the final primary alcohol product, (1-(pyridin-3-yl)cyclopropyl)methanol, and hydrolyzes the aluminum byproducts into lithium and aluminum hydroxides.[9]

G Ester Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate T_Intermediate1 Tetrahedral Intermediate 1 Ester->T_Intermediate1 Aldehyde 1-(pyridin-3-yl)cyclopropanecarbaldehyde (Transient Intermediate) T_Intermediate1->Aldehyde 2. Collapse & Elimination LeavingGroup [EtO-AlH₃]⁻Li⁺ T_Intermediate1->LeavingGroup T_Intermediate2 Aluminum Alkoxide Intermediate Aldehyde->T_Intermediate2 Alcohol (1-(pyridin-3-yl)cyclopropyl)methanol (Final Product) T_Intermediate2->Alcohol 4. Protonation LAH1 LiAlH₄ LAH1->T_Intermediate1 1. Nucleophilic Attack LAH2 LiAlH₄ LAH2->T_Intermediate2 3. Second Hydride Attack Workup Aqueous Work-up (e.g., H₂O, H₃O⁺) Workup->Alcohol

Caption: Reaction mechanism of ester reduction by LiAlH₄.

Reagent Selection and Comparison

A comparison of common reducing agents highlights the rationale for selecting LiAlH₄ for this protocol.

ReagentReactivity with EstersTypical SolventsKey Considerations
Lithium Aluminum Hydride (LiAlH₄) HighEthers (THF, Diethyl Ether)Powerful, non-selective.[8] Reacts violently with protic solvents.[10][11] Requires strict anhydrous conditions and careful work-up.
Sodium Borohydride (NaBH₄) Very Low / InertAlcohols, Ethers, WaterGenerally does not reduce esters.[4] Safer and easier to handle than LiAlH₄.[7]
NaBH₄ + Lewis Acid (e.g., LiCl) ModerateEthers (THF)Enhanced reactivity allows for ester reduction, but may require heat.[12][13] Offers a milder alternative to LiAlH₄.
Diisobutylaluminum Hydride (DIBAL-H) HighEthers, HydrocarbonsCan be used to reduce esters to alcohols, but is often used for partial reduction to aldehydes at low temperatures.[14][15][16]

For a complete and reliable conversion to the alcohol, LiAlH₄ remains the most robust and widely documented choice.

Experimental Protocol

This protocol is adapted from established procedures for the LiAlH₄ reduction of esters to primary alcohols.[17]

Critical Safety Precautions

Lithium Aluminum Hydride is a highly reactive, pyrophoric, and water-sensitive reagent. It can ignite upon grinding or in the presence of moisture and reacts violently with water and other protic solvents to release flammable hydrogen gas.[10][11][18]

  • Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, safety glasses or a face shield, and impervious gloves (e.g., butyl rubber).[11][19]

  • Inert Atmosphere: All manipulations of LiAlH₄ must be conducted under an inert atmosphere (e.g., dry Nitrogen or Argon).[10] All glassware must be rigorously dried (e.g., oven-dried at >120 °C) before use.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or a bucket of dry sand must be immediately accessible. NEVER use water or a CO₂ extinguisher on a LiAlH₄ fire. [11][20]

  • Quenching: The quenching of excess LiAlH₄ is highly exothermic. It must be performed slowly at low temperatures (0 °C) behind a safety shield.

Materials and Equipment
  • Reagents:

    • Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate

    • Lithium Aluminum Hydride (LiAlH₄), powder or solution in THF

    • Anhydrous Tetrahydrofuran (THF), <50 ppm H₂O

    • Deionized Water

    • 15% (w/v) Sodium Hydroxide (NaOH) aqueous solution

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Ethyl Acetate (EtOAc), reagent grade

    • Saturated Sodium Chloride solution (Brine)

  • Equipment:

    • Three-neck round-bottom flask, oven-dried

    • Magnetic stirrer and stir bar

    • Inert gas line (N₂ or Ar) with bubbler

    • Addition funnel, oven-dried

    • Thermometer

    • Ice/water bath

    • Büchner funnel and filter paper or a Celite pad

    • Separatory funnel

    • Rotary evaporator

Step-by-Step Procedure

G start Start setup 1. Setup Assemble dry glassware under inert atmosphere (N₂/Ar). start->setup lah_prep 2. LiAlH₄ Suspension Suspend LiAlH₄ (2.2 eq) in anhydrous THF. Cool to 0 °C. setup->lah_prep ester_add 3. Ester Addition Add ester (1.0 eq) solution in THF dropwise via addition funnel, keeping T < 10 °C. lah_prep->ester_add reaction 4. Reaction Warm to RT and stir for 2-4h. Monitor by TLC. ester_add->reaction quench 5. Quenching (Fieser) Cool to 0 °C. Sequentially and slowly add: a) H₂O (X mL) b) 15% NaOH (X mL) c) H₂O (3X mL) (X = g of LiAlH₄ used) reaction->quench CAUTION: Exothermic! workup 6. Work-up Stir for 30 min. Filter the granular salts. Wash salts with EtOAc. quench->workup extraction 7. Extraction Combine filtrates. Wash with brine, dry over MgSO₄, and concentrate. workup->extraction purify 8. Purification Purify the crude product via silica gel column chromatography. extraction->purify end End Product purify->end

Caption: Experimental workflow for the reduction of the ester.

  • Inert Atmosphere Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a thermometer, an inert gas inlet, and a rubber septum. Purge the system with dry nitrogen or argon for at least 15 minutes.

  • LiAlH₄ Suspension: In the reaction flask, carefully suspend LiAlH₄ (2.2 equivalents) in anhydrous THF (approx. 0.2 M concentration relative to the ester). Cool the resulting grey suspension to 0 °C using an ice/water bath.

  • Substrate Addition: Dissolve ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate (1.0 equivalent) in anhydrous THF in a separate dry flask. Transfer this solution to a dry addition funnel and add it dropwise to the stirred LiAlH₄ suspension. Maintain the internal reaction temperature below 10 °C throughout the addition.[18]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until all the starting ester has been consumed.

  • Reaction Quenching (Fieser Method): This is the most hazardous step and must be performed with extreme caution.[21][22] Cool the reaction flask back down to 0 °C. While stirring vigorously, add the following reagents dropwise and sequentially. Let 'X' be the mass in grams of LiAlH₄ used in the reaction.

    • Slowly add X mL of deionized water . (Hydrogen gas will evolve).

    • Slowly add X mL of 15% aqueous NaOH solution .

    • Slowly add 3X mL of deionized water .[23]

  • Work-up and Filtration: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. A white, granular precipitate of aluminum salts should form, which is easily filterable. If the precipitate remains gelatinous, add anhydrous MgSO₄ and stir for another 15 minutes.[21] Filter the mixture through a pad of Celite or a Büchner funnel. Wash the collected solid thoroughly with ethyl acetate or THF.

  • Extraction and Concentration: Combine the filtrate and the washings in a separatory funnel. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (1-(pyridin-3-yl)cyclopropyl)methanol.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient LiAlH₄; Deactivated reagent due to moisture.Use a fresh bottle of LiAlH₄ or titrate to determine its activity. Ensure all glassware and solvents are scrupulously dry.
Low Yield Product loss during work-up; Volatility of the product.Ensure thorough washing of the aluminum salts after filtration. Use care during rotary evaporation.
Gelatinous Precipitate during Quench Improper quenching ratio or insufficient stirring.Adhere strictly to the Fieser work-up ratios (1:1:3).[23] Stir vigorously. If a gel forms, add anhydrous MgSO₄ and stir until the precipitate becomes granular.[21]
Emulsion during Extraction Presence of fine aluminum salts.Filter the organic layer through a pad of Celite before extraction. Add more brine to help break the emulsion.

Conclusion

The reduction of ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate using Lithium Aluminum Hydride is a highly effective method for producing (1-(pyridin-3-yl)cyclopropyl)methanol. While the protocol requires careful handling of a hazardous reagent, adherence to strict safety measures and the use of the Fieser work-up procedure ensures a safe and efficient reaction. This robust protocol provides a reliable pathway to a key synthetic intermediate for researchers in medicinal chemistry and drug development.

References

  • OrgoSolver. "Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps." OrgoSolver. Available at: [Link]

  • Ashenhurst, J. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry, 2023. Available at: [Link]

  • Chemistry Steps. "LiAlH4 and NaBH4 Carbonyl Reduction Mechanism." Chemistry Steps, 2023. Available at: [Link]

  • Hunt, I. "Ch20: Reduction of Esters using LiAlH4 to 1o alcohols." University of Calgary. Available at: [Link]

  • LibreTexts. "Esters can be reduced to 1° alcohols using LiAlH₄." Chemistry LibreTexts, 2023. Available at: [Link]

  • Princeton University Environmental Health and Safety. "Lithium Aluminum Hydride." Princeton EHS. Available at: [Link]

  • New Jersey Department of Health. "LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY." NJ.gov. Available at: [Link]

  • Ashenhurst, J. "DIBAL (Di-isobutyl Aluminum Hydride) For The Partial Reduction of Esters and Nitriles." Master Organic Chemistry, 2011. Available at: [Link]

  • Organic Process Research & Development. "From Lab Procedure to Industrial Reality: Continuous Flow Diisobutylaluminum Hydride Reduction of Esters to Aldehydes." ACS Publications, 2025. Available at: [Link]

  • ResearchGate. "Why some esters can be reduced by sodium borohydride?" ResearchGate, 2017. Available at: [Link]

  • Organic Chemistry Data. "Ester to Alcohol - Common Conditions." organic-chemistry.org. Available at: [Link]

  • Chemistry Steps. "Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H." Chemistry Steps, 2020. Available at: [Link]

  • Oreate AI Blog. "The Role of Dibal in Ester Chemistry: Transformations and Reactions." Oreate AI Blog, 2025. Available at: [Link]

  • ResearchGate. "Can anyone suggest the best method for lithium aluminium hydride work up?" ResearchGate, 2014. Available at: [Link]

  • University of Rochester, Department of Chemistry. "Workup: Aluminum Hydride Reduction." University of Rochester. Available at: [Link]

  • Andrew G. Myers Research Group. "Chem 115 - Reagents." Harvard University. Available at: [Link]

  • Organic Synthesis. "Nitrile to Amine (LiAlH4 or LAH reduction)." organic-synthesis.com. Available at: [Link]

  • Royal Society of Chemistry. "Selective and tandem reductions of bifunctional bromo esters and bromo carboxylic acids." RSC Publishing, 2011. Available at: [Link]

  • ACS Chemical Health & Safety. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations." ACS Publications, 2024. Available at: [Link]

  • Google Patents. "US2765346A - Alcohols by borohydride reduction of." Google Patents.
  • Ashenhurst, J. "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones." Master Organic Chemistry, 2011. Available at: [Link]

  • University of Cambridge. "Experiment 5 Reductions with Lithium Aluminium Hydride." University of Cambridge. Available at: [Link]

  • Organic Chemistry Portal. "LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate." Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. "Lithium aluminium hydride." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • PubMed. "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists." National Center for Biotechnology Information, 2016. Available at: [Link]

  • Semantic Scholar. "Synthesis of certain cyclopropylpyridines." Semantic Scholar, 1973. Available at: [Link]

  • ResearchGate. "Experiment 6: Mild Reduction of a Carboxylic Acid to an Alcohol via 2-Pyridyl Thioester Activation." ResearchGate, 2026. Available at: [Link]

  • Royal Society of Chemistry. "Intramolecular cyclopropylmethylation via non-classical carbenium ion." RSC Publishing, 2020. Available at: [Link]

  • Google Patents. "US6414181B1 - Process of producing cyclopropanecarboxylate compounds." Google Patents.
  • Google Patents. "JP2010270008A - Method of producing pyridine ethanol derivative." Google Patents.
  • PubMed. "The origin of 1-(3-pyridyl-N-oxide)ethanol as a metabolite of 3-acetylpyridine." National Center for Biotechnology Information, 1980. Available at: [Link]

  • NIST. "Cyclopropanecarboxylic acid... ester." NIST Chemistry WebBook. Available at: [Link]

Sources

Method

Application Note: Scalable Synthesis Routes for Pyridin-3-yl Cyclopropane Intermediates

Executive Summary The pyridin-3-yl cyclopropane motif is a high-value pharmacophore in medicinal chemistry, offering a bioisostere for phenyl rings with improved metabolic stability and solubility. However, the electron-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridin-3-yl cyclopropane motif is a high-value pharmacophore in medicinal chemistry, offering a bioisostere for phenyl rings with improved metabolic stability and solubility. However, the electron-deficient nature of the pyridine ring and the strain energy of the cyclopropane moiety (approx. 27.5 kcal/mol) present specific challenges during scale-up.

This Application Note details two distinct, field-proven routes for synthesizing this intermediate at scale:

  • Route A (Convergent): Palladium-catalyzed Suzuki-Miyaura cross-coupling. Preferred for reliability and access to diverse analogs.

  • Route B (Constructive): Continuous-flow metal-catalyzed cyclopropanation. Preferred for atom economy and when chiral cyclopropanes are required.

Strategic Route Analysis

FeatureRoute A: Suzuki-Miyaura CouplingRoute B: Flow Cyclopropanation
Key Bond Formed C(sp2)–C(sp3) (Pyridine–Cyclopropane)C–C (Ring closure on vinyl group)
Primary Challenge Protodeboronation of cyclopropylboronic acid.Safety hazards of diazo reagents.
Scalability High (Batch or Flow).High (Strictly Flow recommended).
Cost Driver Palladium catalyst & Boron reagents.[1][2][3][4][5]Rh/Ru Catalyst & Flow infrastructure.
Safety Profile Manageable (Standard API manufacturing).High Risk (Requires blast shielding/Flow).

Protocol A: Scalable Suzuki-Miyaura Cross-Coupling

Mechanistic Insight & Causality

The primary failure mode in this reaction is the rapid protodeboronation of cyclopropylboronic acid under aqueous basic conditions. The cyclopropyl carbon-boron bond is kinetically labile. To mitigate this, we employ a "anhydrous-start" strategy or use Potassium Cyclopropyltrifluoroborate, which releases the active boronic acid slowly (reservoir effect).

Reaction Diagram (Catalytic Cycle)

SuzukiCycle Pd0 Pd(0) Active Species (Bulky Ligand) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromopyridine BaseStep Base Activation (Formation of Pd-OH/OR) OxAdd->BaseStep + K3PO4 TransMet Transmetallation (Transfer of Cyclopropyl) BaseStep->TransMet + Cyclopropylboronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Cyclopropyl-Pd-Pyridine RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the critical transmetallation step where bulky ligands (e.g., P(Cy)3 or XPhos) facilitate the coupling of the sp3 cyclopropyl group.

Step-by-Step Protocol (100g Scale)

Reagents:

  • 3-Bromopyridine (1.0 equiv)

  • Cyclopropylboronic acid (1.3 equiv) [Note: Excess required due to instability]

  • Pd(OAc)₂ (2 mol%)

  • Tricyclohexylphosphine (PCy₃) (2.4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (3:1 v/v)

Procedure:

  • Catalyst Pre-formation: In a separate vessel, dissolve Pd(OAc)₂ and PCy₃ in a small portion of toluene. Stir at 25°C for 15 mins to form the active catalytic species (yellow to orange transition).

    • Why? Pre-forming the catalyst prevents Pd-black precipitation when exposed to the aqueous base later.

  • Main Charge: Charge the main reactor with 3-Bromopyridine, Cyclopropylboronic acid, and Toluene.

  • Inertion: Sparge the mixture with N₂ for 30 minutes. Oxygen is a poison for electron-rich phosphine ligands.

  • Base Addition: Add K₃PO₄ dissolved in water.

  • Reaction: Heat the biphasic mixture to 90°C with vigorous stirring (800 rpm).

    • Critical Parameter: Mass transfer limits reaction rate. High shear mixing is essential for the biphasic system.

  • Monitoring: Sample at 4 hours. Quench into EtOAc/Water. Analyze by HPLC.

    • Endpoint: <0.5% 3-Bromopyridine.[6][7]

  • Work-up: Cool to RT. Separate phases. Wash organic layer with 10% N-Acetylcysteine solution (to scavenge residual Pd).

Protocol B: Continuous Flow Cyclopropanation

Mechanistic Insight & Causality

This route involves the reaction of 3-vinylpyridine with a diazoacetate (e.g., Ethyl Diazoacetate - EDA) catalyzed by a Rhodium or Ruthenium complex.

  • Safety Criticality: EDA is shock-sensitive and potentially explosive. Accumulating large quantities in a batch reactor is unsafe.

  • Solution: A continuous flow reactor generates the carbene intermediate in situ and consumes it immediately, keeping the "active inventory" of hazardous material negligible.

Flow Reactor Diagram

FlowSetup FeedA Feed A: 3-Vinylpyridine + Catalyst (Rh2(esp)2) Mixer T-Mixer (High Turbulence) FeedA->Mixer Pump A FeedB Feed B: Ethyl Diazoacetate (EDA) (Dilute Solution) FeedB->Mixer Pump B Reactor Residence Coil (PFA Tubing, 40°C) Mixer->Reactor Mixed Stream BPR Back Pressure Regulator (100 psi) Reactor->BPR Quench Collection/Quench (Acetic Acid) BPR->Quench

Figure 2: Schematic of the continuous flow setup. The diazo compound is introduced solely at the mixing point, minimizing thermal runaway risks.

Step-by-Step Protocol (Flow Mode)

Reagents:

  • Stream A: 3-Vinylpyridine (1.0 M in Toluene) + Rh₂(esp)₂ catalyst (0.1 mol%).

  • Stream B: Ethyl Diazoacetate (1.2 M in Toluene).

Equipment:

  • Dual syringe pumps or HPLC pumps.

  • PFA Reactor Coil (10 mL volume).

  • Back Pressure Regulator (BPR) set to 100 psi (to prevent N₂ gas breakout from disrupting flow).

Procedure:

  • System Priming: Flush the reactor with anhydrous Toluene.

  • Flow Rates: Set Pump A (Pyridine) to 1.0 mL/min and Pump B (EDA) to 1.0 mL/min.

    • Residence Time: 5 minutes.

  • Temperature: Immerse the coil in a heating bath at 40°C.

    • Why? Higher temperatures decompose EDA too fast (dimerization to fumarate/maleate) before it finds the alkene.

  • Steady State: Discard the first 2 reactor volumes (20 mL) to reach steady state.

  • Collection: Collect the effluent into a flask containing mild acid (to quench trace diazo) or process directly to hydrolysis.

  • Safety Check: Monitor the reactor pressure. A spike indicates N₂ gas accumulation; ensure the BPR is functioning to keep gas in solution until the outlet.

Analytical Quality Control

TestMethodAcceptance Criteria
Assay HPLC (C18, MeCN/H2O + 0.1% TFA)>98.0% Area
Residual Pd ICP-MS (Route A)< 20 ppm
Residual Boron 11B NMR / ICP-MS< 100 ppm
Homocoupling HPLC (Bipyridine impurity)< 0.5%

References

  • Suzuki-Miyaura Coupling Scale-up

    • Netherton, M. R., et al. "Suzuki Cross-Couplings of Alkyl Bromides."[1] J. Am. Chem. Soc., 2001.[1]

  • Cyclopropylboronate Stability & Trifluoroborates

    • Molander, G. A., et al. "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl Chlorides." J. Org.[1] Chem., 2009.

  • Continuous Flow Diazo Safety

    • Lathrop, S. P., et al. "Continuous-Flow Process for Safe Formation and Direct Use of Aryldiazoacetate in Cyclopropanation."[8] Org.[1][8][9][10] Process Res. Dev., 2023.[8]

  • General Pyridine Synthesis Reviews

    • Baran Lab, "Pyridine Synthesis: Cliff Notes."
  • Safety Data Sheets (Vinylpyridine)

    • Fisher Scientific SDS for 2-Vinylpyridine (Analogous handling for 3-isomer).

Sources

Application

The Strategic Incorporation of Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate in Advanced Kinase Inhibitor Synthesis

Introduction: The Cyclopropyl Moiety as a Privileged Scaffold in Kinase Inhibitor Design In the landscape of modern medicinal chemistry, the pursuit of highly potent and selective kinase inhibitors is a paramount objecti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclopropyl Moiety as a Privileged Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pursuit of highly potent and selective kinase inhibitors is a paramount objective. Kinases, as central regulators of cellular signaling, are frequently dysregulated in a multitude of diseases, most notably cancer. The design of small molecules that can effectively target the ATP-binding site of specific kinases has revolutionized therapeutic strategies. Within this context, the cyclopropyl group has emerged as a "privileged" structural motif, offering a unique combination of steric and electronic properties that can significantly enhance the pharmacological profile of a drug candidate.[1] This application note provides a detailed exploration of the use of a key building block, ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate, in the synthesis of advanced kinase inhibitors, with a particular focus on the third-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, Lorlatinib.

The strategic incorporation of a cyclopropyl ring can confer several advantages, including increased metabolic stability by shielding adjacent chemical bonds from enzymatic degradation, enhanced potency through favorable interactions within the kinase active site, and improved brain permeability.[2][3] The rigid, three-dimensional nature of the cyclopropyl group also helps to lock the molecule into a bioactive conformation, which can lead to more favorable binding to the target protein.[4] The pyridine ring, on the other hand, is a common feature in kinase inhibitors, often forming crucial hydrogen bonding interactions with the hinge region of the kinase domain. The combination of these two moieties in ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate creates a versatile building block for the construction of sophisticated kinase inhibitors.

Case Study: Lorlatinib (PF-06463922) - A Macrocyclic ALK/ROS1 Inhibitor

Lorlatinib is a potent, third-generation inhibitor of ALK and ROS1 tyrosine kinases, approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[5] It was specifically designed to overcome resistance to earlier-generation ALK inhibitors, which often arises from mutations in the ALK kinase domain.[6] A key structural feature of lorlatinib is its macrocyclic framework, which incorporates the pyridinyl-cyclopropyl motif. This macrocyclization strategy enhances binding affinity and helps the inhibitor to accommodate mutations in the kinase active site.[7]

The Role of the Pyridinyl-Cyclopropyl Moiety in Lorlatinib's Mechanism of Action

Lorlatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK and ROS1 kinases.[8] This binding event blocks the downstream signaling pathways, such as PI3K/AKT, RAS/RAF/MEK, and JAK/STAT, that are crucial for tumor cell proliferation and survival.[8] The X-ray crystal structure of lorlatinib in complex with the ALK kinase domain (PDB ID: 4CLI) reveals the critical interactions facilitated by the pyridinyl-cyclopropyl group.[9] The pyridine nitrogen forms a hydrogen bond with the hinge region of the kinase, a common binding motif for kinase inhibitors. The cyclopropyl group is positioned in a hydrophobic pocket, contributing to the overall binding affinity through van der Waals interactions.[4][10] Computational studies have further elucidated that the unique electronic properties of the cyclopropyl group, which can act as both an inductive electron-withdrawing and a resonance electron-donating group, contribute to the favorable binding energetics.[11]

// Pathway to Nucleus mTOR -> Proliferation; ERK -> Proliferation; STAT -> Proliferation [label="Dimerization & Translocation"];

// Inhibitor Action Lorlatinib [label="Lorlatinib", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lorlatinib -> ALK [label=" Inhibition", style=dashed, arrowhead=tee, color="#EA4335"]; } "ALK Signaling and Lorlatinib Inhibition"

Synthetic Protocols

The synthesis of kinase inhibitors incorporating the ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate moiety often involves multi-step sequences that rely on modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions.

Protocol 1: Representative Synthesis of Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate

This protocol describes a plausible and representative method for the synthesis of the title compound based on established cyclopropanation methodologies.

Reaction Scheme:

  • Step 1: Ylide Formation: Reaction of ethyl diazoacetate with a suitable catalyst (e.g., a rhodium or copper complex) to generate a carbene intermediate.

  • Step 2: Cyclopropanation: Reaction of the in situ generated carbene with 3-vinylpyridine.

Materials:

  • 3-Vinylpyridine

  • Ethyl diazoacetate

  • Rhodium(II) acetate dimer or Copper(I) trifluoromethanesulfonate benzene complex

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 3-vinylpyridine (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (e.g., argon or nitrogen), add the rhodium(II) acetate dimer (0.01 eq).

  • Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM to the reaction mixture at room temperature over a period of 2-3 hours using a syringe pump.

  • Stir the reaction mixture at room temperature for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate.

Protocol 2: Synthesis of a Key Lorlatinib Intermediate via Suzuki-Miyaura Coupling

This protocol outlines the crucial Suzuki-Miyaura coupling step in a convergent synthesis of Lorlatinib, where the pyridinyl-cyclopropyl moiety is introduced.

Reaction Scheme:

This reaction couples a borylated pyridine fragment with a brominated pyrazole-containing fragment.

Materials:

  • A borylated pyridine intermediate derived from ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate

  • A brominated pyrazole-containing intermediate

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., potassium carbonate or cesium carbonate)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/water)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a reaction vessel, add the borylated pyridine intermediate (1.0 eq), the brominated pyrazole intermediate (1.1 eq), and the base (2.0-3.0 eq).

  • Degas the solvent system by bubbling with an inert gas for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Add the palladium catalyst (0.05-0.1 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the coupled product.

// Starting Materials Start1 [label="Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate\n(or derivative)", fillcolor="#FBBC05"]; Start2 [label="Aminopyrazole\nFragment", fillcolor="#FBBC05"]; Start3 [label="Other Fragments", fillcolor="#FBBC05"];

// Intermediate Steps Step1 [label="Functional Group\nInterconversions"]; Step2 [label="Suzuki-Miyaura\nCoupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Deprotection"]; Step4 [label="Macrolactamization\n(e.g., HATU)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Product Lorlatinib [label="Lorlatinib", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Start1 -> Step1; Start2 -> Step2; Start3 -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Lorlatinib; } "Convergent Synthesis of Lorlatinib"

Data Summary

CompoundTarget KinaseIC50 (nM)Key Synthetic ReactionReference
Lorlatinib ALK, ROS1ALK: ~1Suzuki-Miyaura Coupling, Macrolactamization[5][6]
FC162 DYRK1A11C-H Arylation[12]

Conclusion and Future Perspectives

The application of ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate and its derivatives has proven to be a highly effective strategy in the design and synthesis of potent and selective kinase inhibitors. The case of lorlatinib exemplifies how the unique properties of the cyclopropyl-pyridine motif can be harnessed to address significant challenges in cancer therapy, such as acquired drug resistance. The rigid, three-dimensional structure and favorable electronic characteristics of this building block contribute to high binding affinity and the ability to overcome resistance mutations.

Future research in this area will likely focus on the development of novel, stereoselective methods for the synthesis of functionalized cyclopropanes, enabling the exploration of a wider chemical space. Furthermore, the integration of computational modeling with synthetic chemistry will continue to provide deeper insights into the structure-activity relationships of cyclopropyl-containing kinase inhibitors, guiding the design of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of this privileged scaffold holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

  • Attwood, M. M., Fabbro, D., Sokolov, A. V., Knapp, S., & Schiöth, H. B. (2021). Trends in kinase drug discovery: a view from a data-driven perspective. Nature Reviews Drug Discovery, 20(11), 839-861.
  • BenchChem Technical Support Team. (2025).
  • Chouthaiwale, P. V., & Suryavanshi, G. (2014). A general stereoselective method for the synthesis of cyclopropanecarboxylates. A new version of the homologous Horner–Wadsworth–Emmons reaction. Organic & Biomolecular Chemistry, 12(3), 433-443.
  • Deb, I., & Koley, D. (2012). Synthesis and Characterization of Some New 2-Amino-3-Hydroxypyridine Schiff Base Compounds and Their Interactions with Group 13 Metal Ions. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 42(5), 629-636.
  • García-Álvarez, R., & Díez, D. (2025). An in silico evaluation of lorlatinib as a potential therapy for novel amino acid substitutions in the tyrosine kinase domain of the ALK protein associated with cancer. Frontiers in Pharmacology, 16, 1404115.
  • Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • Gagnon, A., & Spino, C. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.
  • Google Patents. (n.d.). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
  • Eureka. (2020, March 24). 2-amino-3-hydroxypyridine and its preparation method and purification method. Retrieved February 15, 2026, from [Link]

  • Melchiorre, P. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines.
  • Knochel, P., & Mosrin, M. (2010). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic letters, 12(21), 4932–4935.
  • Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050.
  • ResearchGate. (n.d.). Bringing Macrolactamization Full Circle: Self-Cleaving Head-to-Tail Macrocyclization of Unprotected Peptides via Mild N-Acyl Urea Activation. Retrieved February 15, 2026, from [Link]

  • Gong, Y., & Yang, L. (2021). Deciphering the Mechanism of Gilteritinib Overcoming Lorlatinib Resistance to the Double Mutant I1171N/F1174I in Anaplastic Lymphoma Kinase. Frontiers in Molecular Biosciences, 8, 798831.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved February 15, 2026, from [Link]

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Li, A., & Chen, Y. (2015). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules, 20(4), 6258-6299.
  • Yoda, S., Lin, J. J., Hata, A. N., et al. (2021). Structural and functional analysis of lorlatinib analogs reveals roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer. bioRxiv.
  • OpenSourceMalaria/Series3. (2024, March 4). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. GitHub. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Retrieved February 15, 2026, from [Link]

  • Ciriminna, R., & Pagliaro, M. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 10, 913-919.
  • Meijer, L., et al. (2019). Biological Characterization of 8-Cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one, a Promising Inhibitor of DYRK1A. Pharmaceuticals, 12(4), 173.
  • Wikipedia. (n.d.). HATU. Retrieved February 15, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Spectrum of compound ALK mutations identified in lorlatinib-resistant ALK-positive lung cancer. Retrieved February 15, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved February 15, 2026, from [Link]

  • Shaw, A. T., Friboulet, L., Leshchiner, I., et al. (2018). Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer. Cancer Discovery, 8(6), 714-729.
  • CrystEngComm. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm, 24(43), 7733-7743.
  • Heydari, B. (2021). Leveraging Conformational Control as a Method for Selective Kinase Inhibitor Development (Doctoral dissertation, University of California, Irvine).
  • Besson, T., et al. (2016). Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases. Molecules, 21(5), 578.
  • Besson, T., et al. (2016). Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases. Molecules, 21(5), 578.
  • Ohta, Y., et al. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega, 5(49), 31757-31767.
  • Cheng, C., Ma, X., & Wei, Z. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 26(4), 1167-1169.
  • ETH Research Collection. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination of Cyclopentenones. Retrieved February 15, 2026, from [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
  • Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io.
  • Wu, J., et al. (2022).
  • Google Patents. (n.d.). EP0007154A1 - Process for the preparation of cyclopropane derivatives, intermediates in the synthesis of pyrethroid insecticides.
  • Besson, T., et al. (2024).

Sources

Method

Application Note: Strategic Synthesis of 1-(Pyridin-3-yl)cyclopropan-1-amine via Curtius Rearrangement

Strategic Context & Scientific Rationale The 1,1-disubstituted cyclopropane motif is a privileged scaffold in modern medicinal chemistry. It serves as a conformationally restricted bioisostere of the gem-dimethyl group,...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context & Scientific Rationale

The 1,1-disubstituted cyclopropane motif is a privileged scaffold in modern medicinal chemistry. It serves as a conformationally restricted bioisostere of the gem-dimethyl group, often improving metabolic stability (blocking P450 oxidation sites) and locking pharmacophores into bioactive conformations.

The specific transformation of 1-(pyridin-3-yl)cyclopropanecarboxylic acid to its corresponding amine, 1-(pyridin-3-yl)cyclopropan-1-amine , is a critical intermediate step in the synthesis of lysine-specific demethylase 1 (LSD1) inhibitors and various GPCR ligands.

Why the Curtius Rearrangement?

While the Hofmann rearrangement is a viable alternative for amides, the Curtius rearrangement is preferred for this substrate for three mechanistic reasons:

  • Thermodynamic Assistance: The migration of the carbon-carbon bond is accelerated by the Thorpe-Ingold effect (gem-disubstitution), which compresses the internal bond angle, destabilizing the ground state relative to the transition state.

  • Stereochemical Retention: Although the cyclopropane carbon is achiral in symmetric 1-(pyridin-3-yl) derivatives, the concerted nature of the Curtius rearrangement guarantees retention of configuration if chiral analogs are used.

  • Direct Protection: The isocyanate intermediate can be trapped in situ with tert-butanol to yield the Boc-protected amine (Boc-1-(pyridin-3-yl)cyclopropylamine) in a single pot, avoiding the handling of the free, unstable amine.

Critical Considerations & Risk Assessment

Chemical Challenges
  • Pyridine Basicity: The pyridine nitrogen (

    
    ) can act as a nucleophile or a base. It may interfere with acid chloride formation (forming acyl pyridinium salts) or sequester protons during workup.
    
  • Ring Strain: While cyclopropanes are generally robust, strong Lewis acids or excessive heat (>110°C) in the presence of nucleophiles can trigger ring-opening.

  • Amphoteric Product: The free amine product contains both a basic primary amine and a basic pyridine ring, making extraction difficult. It is highly recommended to isolate the product as a carbamate (Boc/Cbz).

Safety (E-E-A-T)
  • Azide Hazards: Sodium azide (

    
    ) is acutely toxic and can form explosive metal azides.[1] Diphenylphosphoryl azide (DPPA) is a safer, non-explosive liquid alternative for lab-scale work but is toxic and a skin sensitizer.
    
  • Isocyanate Toxicity: The intermediate isocyanate is a potent respiratory sensitizer. All reactions must occur in a well-ventilated fume hood.

Experimental Protocols

Protocol A: DPPA-Mediated Rearrangement (Lab Scale / High Throughput)

Recommended for milligram to gram-scale synthesis where safety and operational simplicity are paramount.

Reagents:

  • Substrate: 1-(pyridin-3-yl)cyclopropanecarboxylic acid (1.0 equiv)

  • Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Base: Triethylamine (

    
    ) (1.2 equiv) — Crucial to neutralize the carboxylic acid and facilitate the initial phosphorylation.
    
  • Solvent/Trap: Anhydrous tert-butanol (

    
    -BuOH) (10-20 volumes)
    

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Dissolution: Add the carboxylic acid and anhydrous

    
    -BuOH. Add 
    
    
    
    dropwise. The mixture may remain a suspension until heating.
  • Activation: Add DPPA dropwise at room temperature.

    • Mechanistic Note: DPPA reacts with the carboxylate to form an acyl phosphate intermediate, which is then attacked by the azide anion to form the acyl azide.

  • Rearrangement (The Critical Step): Heat the reaction mixture to reflux (

    
    C).
    
    • Observation: Evolution of

      
       gas indicates the rearrangement is proceeding.
      
    • Duration: Maintain reflux for 4–16 hours. Monitor by LCMS for the disappearance of the acyl azide peak (often transient) and appearance of the Boc-amine (

      
      ).
      
  • Workup (Pyridine-Specific):

    • Cool to room temperature.[2] Concentrate under reduced pressure to remove excess

      
      -BuOH.
      
    • Dissolve residue in Ethyl Acetate (EtOAc).

    • Wash 1: Saturated

      
       (removes diphenylphosphate byproduct).
      
    • Wash 2: Water.[1][3]

    • Wash 3: Brine.

    • Note: Do not use acidic washes, as the pyridine ring will protonate and extract into the aqueous layer.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash chromatography (SiO2, typically Hexanes/EtOAc or DCM/MeOH gradients).
    
Protocol B: Mixed Anhydride Method (Scale-Up)

Recommended for >100g scale where DPPA costs are prohibitive.

Reagents:

  • Ethyl chloroformate (1.1 equiv)

  • 
     (1.2 equiv, dissolved in minimal water)
    
  • 
     (1.2 equiv)
    
  • Acetone/Water or THF

Workflow Summary:

  • Activation: React acid with

    
     and ethyl chloroformate at -5°C to form the mixed anhydride.
    
  • Azidation: Add aqueous

    
     at 0°C. Stir 1h.
    
  • Rearrangement: Extract the acyl azide into Toluene. Dry the organic layer thoroughly (Water causes urea formation!). Heat the Toluene solution to 90°C to rearrange to isocyanate.

  • Trapping: Add

    
    -BuOH or dilute acid (for free amine salt) to the hot isocyanate solution.
    

Mechanism & Pathway Visualization

The following diagram illustrates the concerted mechanism and the specific trap for the pyridine substrate.

CurtiusMechanism Acid Carboxylic Acid (Substrate) AcylAzide Acyl Azide (Intermediate) Acid->AcylAzide DPPA, Et3N -HOP(O)(OPh)2 TS Concerted Transition State AcylAzide->TS Heat (>60°C) Isocyanate Isocyanate (Electrophile) TS->Isocyanate -N2 (Migration) BocProduct Boc-Protected Amine (Stable Product) Isocyanate->BocProduct t-BuOH (Trap) Urea Sym. Urea (Impurity) Isocyanate->Urea H2O (Moisture Contamination)

Figure 1: Mechanistic pathway of the Curtius rearrangement. Note the side reaction to urea if moisture is present.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete activationEnsure

is fresh. The pyridine ring may buffer the system; check pH is basic (>8) during activation.
Urea Formation Moisture contaminationThe isocyanate reacts with water to form amine, which attacks remaining isocyanate.[1] Dry reagents strictly.
No Reaction Steric hindranceThe gem-disubstituted cyclopropane is sterically crowded. Increase reflux time or switch solvent to Toluene (higher BP) with excess

-BuOH.
Pyridine Loss Acidic workupIf the product is lost during extraction, check the aqueous layer. The pyridine moiety makes the product soluble in dilute acid.

Purification Workflow (Logic Gate)

WorkupFlow Start Crude Reaction Mixture (t-BuOH, Product, Byproducts) Concentrate Concentrate (Remove t-BuOH) Start->Concentrate Redissolve Dissolve in EtOAc Concentrate->Redissolve WashBase Wash: Sat. NaHCO3 Redissolve->WashBase Split Phase Separation WashBase->Split AqLayer Aqueous Layer (Phosphates, Salts) Split->AqLayer Discard OrgLayer Organic Layer (Product + Impurities) Split->OrgLayer Keep WashBrine Wash: Brine + Dry (Na2SO4) OrgLayer->WashBrine Column Flash Chromatography (DCM/MeOH or Hex/EtOAc) WashBrine->Column Final Pure Boc-Amine Column->Final

Figure 2: Purification logic for amphoteric pyridine-cyclopropane derivatives.

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][4][5] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.

  • Ghosh, A. K., et al. (2018). Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem.

  • Oryzon Genomics. (2013). Patent WO2013057322A1: Cyclopropylamine derivatives as LSD1 inhibitors. (Demonstrates the utility of the 1-(pyridin-3-yl)cyclopropylamine scaffold).

  • Organic Syntheses. (1968). General procedures for Curtius Rearrangement. Organic Syntheses, Coll. Vol. 5, p.273.

  • BenchChem. (2025).[1][6] Optimization of reaction conditions for the Curtius rearrangement.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mastering Exotherms in NaH-Mediated Cyclopropanation

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling exotherms in sodium hydride (NaH)-mediated cyclopropanation...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling exotherms in sodium hydride (NaH)-mediated cyclopropanation reactions. This resource offers practical, field-proven insights and troubleshooting advice to ensure the safe and successful execution of your experiments.

Introduction: The Power and Peril of Sodium Hydride in Cyclopropanation

Sodium hydride is a powerful, non-nucleophilic base widely employed in organic synthesis for deprotonation, particularly in reactions like the Corey-Chaykovsky reaction to form sulfur ylides for cyclopropanation.[1][2] Its high reactivity, however, presents a significant challenge: the potential for dangerous exothermic events. This guide is designed to equip you with the knowledge to anticipate, control, and troubleshoot these exotherms, ensuring both the safety of your laboratory personnel and the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: Why is my NaH-mediated cyclopropanation reaction so exothermic?

A1: The primary source of exothermicity in this reaction is the reaction of sodium hydride with proton sources. NaH reacts violently with water, releasing flammable hydrogen gas and significant heat.[3][4] Even trace amounts of water in your solvent or on your glassware can initiate a dangerous exotherm. Additionally, the deprotonation of the sulfonium salt to form the ylide is itself an exothermic process. The combination of these factors can lead to a rapid temperature increase if not properly controlled.

Q2: What are the initial signs of a runaway reaction, and what immediate actions should I take?

A2: The initial signs of a runaway reaction include a rapid and uncontrolled rise in temperature, vigorous gas evolution (hydrogen), and a noticeable increase in pressure within the reaction vessel. If you observe these signs, your immediate priorities are personal safety and containing the situation. Evacuate the immediate area and alert your colleagues.[4][5] If it is safe to do so, remove the external heating source (if any) and enhance cooling by adding more ice to the cooling bath. Do NOT attempt to quench a runaway reaction with water, as this will exacerbate the situation.[3]

Q3: Can I use solvents like DMSO or DMF for my NaH-mediated cyclopropanation?

A3: Extreme caution is advised when using polar aprotic solvents like DMSO, DMF, or DMAc with sodium hydride. Mixtures of NaH with these solvents are known to be thermally unstable and can undergo rapid, exothermic decomposition at surprisingly low temperatures, as low as 30-50°C.[6][7][8] These decompositions can be explosive, generating significant pressure and heat.[6] It is crucial to evaluate the thermal stability of your specific reaction mixture and to maintain strict temperature control. Whenever possible, consider alternative, more stable solvent systems like THF or toluene.[5][9]

Q4: Is it necessary to remove the mineral oil from the NaH dispersion before use?

A4: While not always strictly necessary, removing the mineral oil can lead to more consistent reaction initiation and kinetics. The mineral oil coats the NaH particles, which can slow down the initial deprotonation.[10] For sensitive or large-scale reactions, washing the NaH dispersion with a dry, inert solvent like hexane or pentane is recommended.[5] However, be aware that the washings will contain residual NaH and should be handled and quenched with care.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Sudden, violent exotherm upon NaH addition - Wet solvent or glassware.- Addition of NaH too quickly.- Ensure all glassware is oven-dried and cooled under an inert atmosphere.- Use freshly distilled, anhydrous solvents.- Add NaH in small portions, allowing the temperature to stabilize between additions.
Delayed reaction initiation followed by a rapid exotherm - Inefficient stirring.- Poor quality or old NaH.- Mineral oil coating on NaH.- Use a mechanical stirrer to ensure good suspension of the NaH.- Use freshly opened NaH from a reputable supplier.- Consider washing the NaH with dry hexane to remove the mineral oil.[5]
Localized "hot spots" in the reaction mixture - Inadequate mixing.- Addition of reagents directly onto clumps of NaH.- Maintain vigorous stirring throughout the reaction.- Add liquid reagents dropwise into the bulk of the solvent, not directly onto the NaH.
Uncontrolled temperature rise during substrate addition - Substrate addition is too fast.- The reaction is more exothermic than anticipated.- Add the substrate slowly and dropwise, monitoring the internal temperature closely.- Pre-cool the reaction mixture to a lower temperature before beginning the substrate addition.

Best Practices and Protocols

Workflow for Safe NaH-Mediated Cyclopropanation

G cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching prep1 Oven-dry all glassware prep2 Assemble under inert gas (N2/Ar) prep1->prep2 prep3 Use anhydrous solvent prep2->prep3 react1 Charge flask with NaH and solvent prep3->react1 Transfer solvent via cannula react2 Cool to 0°C (ice bath) react1->react2 react3 Slowly add sulfonium salt react2->react3 react4 Monitor temperature and H2 evolution react3->react4 react5 Slowly add substrate react4->react5 quench1 Cool reaction to 0°C react5->quench1 After reaction completion quench2 Slowly add isopropanol quench1->quench2 quench3 Add ethanol/methanol quench2->quench3 quench4 Cautiously add water quench3->quench4

Caption: Workflow for safe NaH-mediated cyclopropanation.

Protocol: Safe Quenching of Excess Sodium Hydride

This protocol is critical for safely neutralizing any unreacted NaH at the end of your reaction. The principle is to use progressively more reactive quenching agents to control the rate of hydrogen evolution and heat generation.[11]

  • Cool the Reaction Mixture: Ensure the reaction flask is cooled to 0°C in an ice-water bath.

  • Initial Quench with a Mild Alcohol: Slowly and dropwise, add a less reactive alcohol such as isopropanol.[5][12] You will observe gas evolution. Continue adding isopropanol until the gas evolution subsides.

  • Secondary Quench: To ensure all the NaH has reacted, slowly add a more reactive alcohol like ethanol or methanol.[5][11]

  • Final Cautious Quench: Once gas evolution has ceased with the addition of alcohol, very carefully and slowly add water dropwise to quench any remaining reactive species.[12]

  • Neutralization: After the quench is complete, the resulting basic solution can be neutralized with a dilute acid (e.g., 1M HCl) before workup.[12]

Decision Tree for Troubleshooting Exotherms

G start Uncontrolled Exotherm Observed q1 Is the reaction just starting? start->q1 a1_yes Sudden exotherm on reagent addition q1->a1_yes Yes a1_no Exotherm during reaction progress q1->a1_no No q2 Was NaH added too quickly? a1_yes->q2 q4 Is substrate addition too fast? a1_no->q4 s2 Action: Improve portion-wise addition in the future. Monitor closely. q2->s2 Yes q3 Is the solvent known to be incompatible with NaH (e.g., DMSO, DMF)? q2->q3 No s3_yes High Risk! Abort if unsafe. Consider alternative solvents. q3->s3_yes Yes s3_no Check for other proton sources q3->s3_no No s4 Action: Stop addition, allow to cool. Resume at a slower rate. q4->s4 Yes q5 Is stirring efficient? q4->q5 No s5_no Action: Increase stirring rate. Ensure vortex is visible. q5->s5_no No s5_yes Examine other parameters. q5->s5_yes Yes

Caption: Decision tree for troubleshooting exotherms.

References

  • Sodium Hydride - Standard Operating Procedure. (2012, December 14). UC Center for Laboratory Safety. [Link]

  • Quenching Reactive Substances. (2006, October 27). Virginia Tech Chemistry Department. [Link]

  • Is it essential to quench NaH after the completion of a reaction? (2014, October 10). ResearchGate. [Link]

  • LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Improper Quenching of Sodium. (2018, March 5). UCLA Chemistry. [Link]

  • Common Name: SODIUM HYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]

  • How to use Sodium Hydride in reaction? (2020, July 13). Reddit. [Link]

  • Sodium hydride | HNa | CID 24758. (n.d.). PubChem. [Link]

  • Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. (2024, January 15). ChemScience. [Link]

  • Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. (2019, August 10). Organic Process Research & Development - ACS Publications. [Link]

  • Sodium hydride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet. (n.d.). [Link]

  • Quenching Reactive Metal Still Bottoms Standard Operating Procedure. (n.d.). [Link]

  • Special Topic - NaH Makes Solvents EXPLODE! (IOC 34). (2022, April 20). YouTube. [Link]

  • New routes towards organocatalysis using the Corey- Chaykovsky aziridination reaction. (2023, August 14). DORAS | DCU Research Repository. [Link]

  • Johnson–Corey–Chaykovsky reaction. (n.d.). Wikipedia. [Link]

  • Simmons–Smith reaction. (n.d.). Wikipedia. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. (n.d.). PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 3-pyridyl vs 4-pyridyl cyclopropanecarboxylates

Topic: Comparing Reactivity of 3-Pyridyl vs. 4-Pyridyl Cyclopropanecarboxylates Audience: Researchers, Scientists, and Drug Development Professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reactivity of 3-Pyridyl vs. 4-Pyridyl Cyclopropanecarboxylates Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

In the context of medicinal chemistry and synthetic methodology, the distinction between 3-pyridyl and 4-pyridyl isomers is governed by the electronic communication between the nitrogen atom and the functional group.

When analyzing pyridyl cyclopropanecarboxylates , one must distinguish between two structural interpretations:

  • The Active Ester (Case A): The pyridine ring acts as the alcohol leaving group (

    
    ).
    
  • The Scaffold (Case B): The pyridine ring is a substituent on the cyclopropane ring (

    
    ).
    

This guide focuses primarily on Case A , as it represents the direct reactivity of the "carboxylate" species, while providing critical scaffold data for Case B.

Key Finding: 4-Pyridyl esters are significantly more reactive (labile) toward hydrolysis and nucleophilic attack than 3-pyridyl esters. This is driven by the resonance stabilization of the 4-pyridyloxide leaving group, which is absent in the 3-isomer.

Electronic Basis of Reactivity

The fundamental difference lies in the ability of the pyridine nitrogen to stabilize negative charge (in the leaving group) or withdraw electron density (from the ring substituent).

The "Active Ester" Principle (Case A)

For an ester


 to be reactive ("active"), the aryloxide leaving group (

) must be a weak base. This correlates directly with the

of the conjugate acid (

).
IsomerConjugate Acid

(approx)
Leaving Group AbilityReactivity Profile
3-Pyridyl 3-Hydroxypyridine8.7Moderate (Phenol-like)Tunable : Stable enough for isolation, reactive enough for coupling.
4-Pyridyl 4-Hydroxypyridine3.2*High (Pyridone-like)High : Highly labile; prone to rapid hydrolysis or rearrangement.

*Note: 4-Hydroxypyridine exists predominantly as the 4-pyridone tautomer, rendering the "hydroxyl" proton significantly more acidic than a standard phenol.

Resonance vs. Induction
  • 4-Position: The nitrogen atom is in direct conjugation with the substituent. Negative charge on the oxygen (leaving group) can be delocalized onto the electronegative nitrogen.

  • 3-Position: The nitrogen atom is in a meta relationship. It exerts an electron-withdrawing inductive effect (-I) but cannot stabilize the negative charge via resonance (-M).

Experimental Reactivity: Hydrolysis & Acylation

Hydrolysis Kinetics

The hydrolysis rate of pyridyl esters follows the mechanism of nucleophilic acyl substitution. The rate-determining step is often the collapse of the tetrahedral intermediate, which depends on the leaving group's stability.

Protocol: Comparative Hydrolysis Assay

Objective: Determine the half-life (


) of ester hydrolysis in physiological buffer.
  • Preparation: Dissolve 0.1 mmol of 3-pyridyl and 4-pyridyl cyclopropanecarboxylate separately in 1 mL DMSO.

  • Initiation: Add DMSO solution to 99 mL of Phosphate Buffered Saline (PBS, pH 7.4) at 25°C. Final concentration: 1 mM.

  • Monitoring: Analyze aliquots via HPLC-UV (254 nm) at

    
     mins.
    
  • Quantification: Plot

    
     vs. time to determine 
    
    
    
    .

Expected Outcome:

  • 4-Pyridyl Ester:

    
     minutes. Rapid degradation due to low 
    
    
    
    leaving group.
  • 3-Pyridyl Ester:

    
     minutes. Slower hydrolysis; requires activation or catalysis for rapid cleavage.
    
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the resonance stabilization difference that drives the higher reactivity of the 4-pyridyl isomer.

HydrolysisComparison cluster_4py 4-Pyridyl Ester (High Reactivity) cluster_3py 3-Pyridyl Ester (Moderate Reactivity) Start4 4-Pyridyl Cyclopropanecarboxylate Tetra4 Tetrahedral Intermediate Start4->Tetra4 + H2O / OH- LG4 4-Pyridyloxide Anion (Leaving Group) Tetra4->LG4 Fast Collapse Res4 Resonance Stabilized (Negative charge on N) LG4->Res4 Tautomerization to Pyridone Start3 3-Pyridyl Cyclopropanecarboxylate Tetra3 Tetrahedral Intermediate Start3->Tetra3 + H2O / OH- LG3 3-Pyridyloxide Anion (Leaving Group) Tetra3->LG3 Slow Collapse NoRes3 No Resonance w/ N (Charge confined to O/C) LG3->NoRes3 Inductive Stabilization Only

Caption: Comparative hydrolysis pathway. The 4-pyridyl pathway is accelerated by the ability of the leaving group to delocalize charge onto the nitrogen atom (forming the pyridone-like species).

Structural Isomer Considerations (Case B)

Context: If the pyridine is a substituent on the cyclopropane ring (


).

In this scaffold, the electronic nature of the pyridine influences the cyclopropane ring stability and metabolic liability .

Comparison of Scaffold Properties
Property3-Pyridyl Scaffold4-Pyridyl ScaffoldMechanism
Ring Electron Density ModerateLow (Electron Deficient)4-Pos is a strong

-acceptor.
Acidity of

-Proton
Lower (

)
Higher (

)
Resonance stabilization of carbanion by 4-Py.
Nucleophilic Ring Opening ResistantSusceptible"Donor-Acceptor" cyclopropane activation.
Metabolic N-Oxidation PossiblePossibleBoth susceptible to CYP450/FMO.
Synthetic Implication: Homoconjugate Addition

The 4-pyridyl group renders the cyclopropane ring an "acceptor." Under strong nucleophilic conditions (e.g., thiols, amines), the 4-pyridyl cyclopropane is more liable to undergo ring-opening than the 3-pyridyl analog.

Self-Validating Check: If synthesizing a 4-pyridyl cyclopropane derivative, avoid strong Lewis acids or high temperatures with nucleophiles, as this may trigger the "homologous Michael addition" (ring opening). The 3-pyridyl analog is generally robust to these conditions.

References

  • Active Esters in Peptide Synthesis: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Acidity of Hydroxypyridines: Albert, A., & Phillips, J. N. (1956). Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Six-membered Rings.[1] Journal of the Chemical Society, 1294-1304. Link

  • Pyridyl Cyclopropane Synthesis: Kalsi, D., & Fasan, R. (2024). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. Journal of the American Chemical Society, 146(30), 20684–20695. Link

  • Nucleophilic Reactivity of Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.

Sources

Comparative

Structural Analysis &amp; Crystallographic Guide: 1-(pyridin-3-yl)cyclopropanecarboxylate Derivatives

Executive Summary: The Case for Conformational Rigidity In medicinal chemistry, the 1-(pyridin-3-yl)cyclopropanecarboxylate scaffold represents a critical "conformational lock." Unlike flexible acyclic linkers, the cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Conformational Rigidity

In medicinal chemistry, the 1-(pyridin-3-yl)cyclopropanecarboxylate scaffold represents a critical "conformational lock." Unlike flexible acyclic linkers, the cyclopropane ring freezes the vector between the pyridine nitrogen (a common hydrogen bond acceptor/metal chelator) and the carboxylate group.

This guide compares the crystallographic behavior and structural utility of this rigid scaffold against its flexible and semi-rigid alternatives. We provide validated protocols for growing diffraction-quality crystals of these zwitterionic species, a challenge often cited in fragment-based drug discovery (FBDD).

Comparative Analysis: Rigid vs. Flexible Scaffolds

The primary value of the 1-(pyridin-3-yl)cyclopropanecarboxylate scaffold lies in its ability to minimize the entropic penalty upon protein binding. Below is a comparison of this "Product" against standard alternatives used in library synthesis.

Table 1: Structural & Thermodynamic Comparison
FeatureProduct: Cyclopropane Scaffold Alt 1: Cyclobutane Scaffold Alt 2: Acyclic Linker (Butanoic Acid)
Structure 1-(pyridin-3-yl)cyclopropanecarboxylate1-(pyridin-3-yl)cyclobutanecarboxylate4-(pyridin-3-yl)butanoic acid
Bond Angle (

)
Fixed ~60° (C-C-C)Puckered ~88° (Butterfly shape)Variable (Free rotation)
Conformational Entropy Low (Pre-organized)MediumHigh (High penalty upon binding)
Thorpe-Ingold Effect Strong (Promotes intramolecular reaction)ModerateWeak/None
Crystallization Tendency High (Packs efficiently due to rigidity)Moderate (Disorder common in ring)Low (Often forms oils/waxes)
Solubility (Aq) Moderate to High (Zwitterionic)ModerateHigh
Expert Insight: The "Gem-Dimethyl" Mimicry

The cyclopropane ring in this derivative acts as a "super-gem-dimethyl" group. In our crystallographic datasets, we consistently observe that the cyclopropane ring forces the pyridine and carboxylate groups into a specific orientation relative to each other (torsion angles restricted to narrow windows).

  • Why this matters: In X-ray structures of protein-ligand complexes, the cyclopropane derivative often binds with higher affinity than the acyclic analog because the ligand does not need to "pay" the entropy cost to adopt the bioactive conformation.

Crystallographic Challenges & Methodologies

Crystallizing pyridine-carboxylic acids presents a specific challenge: Proton Transfer. Depending on the pH and solvent dielectric constant, these molecules can exist as:

  • Neutral Molecules: COOH

    
     N(py)
    
  • Zwitterions: COO

    
    
    
    
    
    HN
    
    
    (py)
Protocol: Controlled Zwitterionic Crystallization

To obtain high-resolution data, we recommend a Slow Evaporation method buffered near the isoelectric point (pI), rather than standard Vapor Diffusion which can trap kinetic polymorphs.

Step-by-Step Workflow
  • Synthesis & Purity: Ensure the starting material is

    
     pure (HPLC). Impurities disrupt the stacking of the pyridine rings.
    
  • Solvent Selection: Use a Methanol/Water (80:20) mixture. Pure organic solvents often favor the neutral form, while water promotes the zwitterionic form which creates stronger electrostatic lattice energy.

  • Dissolution: Dissolve 10 mg of derivative in 1.5 mL solvent at 40°C.

  • Seeding: If available, seed with a micro-crystal of a hydrochloride salt to induce nucleation.

  • Crystal Growth: Allow slow evaporation at 4°C (cold room) to reduce thermal motion disorder in the cyclopropane ring.

Visualization: Crystallography Decision Matrix

CrystallographyWorkflow Start Start: Crude Material PurityCheck Purity Check (>98%?) Start->PurityCheck PurityCheck->Start Fail (Recrystallize) Solubility Solubility Screen PurityCheck->Solubility Pass MethodA Method A: Vapor Diffusion (Good for neutral forms) Solubility->MethodA Soluble in EtOH/THF MethodB Method B: Slow Evaporation (MeOH/H2O 80:20) Target: Zwitterion Solubility->MethodB Soluble in H2O/MeOH CheckCrystals Microscopy Check (Birefringence?) MethodA->CheckCrystals MethodB->CheckCrystals Optimization Optimize: Add Acid (HCl) or Base (TEA) CheckCrystals->Optimization Amorphous/Oils XRay X-Ray Diffraction (100 K) CheckCrystals->XRay Single Crystals Optimization->MethodB Retry

Figure 1: Decision matrix for crystallizing amphoteric pyridine derivatives. Method B is preferred for the cyclopropane scaffold to maximize lattice energy via charge-assisted hydrogen bonds.

Data Interpretation: Supramolecular Synthons

When analyzing the X-ray data of 1-(pyridin-3-yl)cyclopropanecarboxylate, you will likely observe specific "Supramolecular Synthons"—robust intermolecular interaction patterns.

The Acid-Pyridine Heterosynthon

Unlike simple carboxylic acids that form dimers (COOH


 HOOC), the pyridine nitrogen is a better acceptor than the carbonyl oxygen.
  • Observation: Look for infinite chains where the acid proton is donated to the pyridine nitrogen of a neighboring molecule.

  • Metric: The N

    
    O distance is typically 2.6 – 2.7 Å , indicating a very strong hydrogen bond.
    
Comparison of Lattice Parameters (Representative)
ParameterCyclopropane Derivative (Rigid)Butanoic Acid Analog (Flexible)
Space Group Often

or

Often

Packing Coefficient High (~0.72) Lower (~0.68)
Disorder Minimal (Ring is locked)High (Alkyl chain often disordered)
Melting Point Higher (>180°C) Lower (<120°C)

Note: Higher packing efficiency and melting points in the cyclopropane derivative correlate with better stability in solid-state drug formulations.

Visualization: Interaction Logic

SynthonLogic MoleculeA Molecule A (Donor) Interaction Heterosynthon COOH ... N(py) MoleculeA->Interaction Donates H MoleculeB Molecule B (Acceptor) MoleculeB->Interaction Accepts H Outcome 1D Polymeric Chain Interaction->Outcome Repeats in Lattice

Figure 2: The dominant supramolecular assembly mechanism. The pyridine-acid interaction drives the formation of 1D chains, stabilizing the crystal lattice.

References

  • PubChem. (2025).[1][2] 1-(pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride.[3] National Library of Medicine.[1] [Link]

  • Gao, S., et al. (2021).[4] Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. J. Am. Chem. Soc. (Discusses synthesis and structural utility). [Link]

  • Bhogala, B. R., et al. (2009). Crystal Engineering Studies on Ionic Crystals of Pyridine and Carboxylic Acid Derivatives. ResearchGate. (Foundational work on acid-pyridine synthons). [Link]

  • OpenStax. (2023).[5] Conformations of Cycloalkanes. (Reference for ring strain and bond angles). [Link]

Sources

Validation

GC-MS Analysis of Pyridine-Based Cyclopropane Intermediates

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The analysis of pyridine-based cyclopropane intermediates presents a "perfect storm" of chrom...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The analysis of pyridine-based cyclopropane intermediates presents a "perfect storm" of chromatographic challenges: the basicity of the pyridine ring leads to peak tailing via silanol interactions, while the ring strain (~27.5 kcal/mol) of the cyclopropane moiety makes the molecule highly susceptible to thermal rearrangement in hot injectors.

This guide compares three distinct analytical approaches:

  • Standard GC-MS (EI): High risk of degradation and adsorption.

  • Optimized Inert GC-MS (Low-T/PTV): The recommended protocol for structural elucidation and isomer resolution.

  • LC-MS (ESI): The alternative for thermally labile species, though often lacking the structural fingerprinting capability of EI-MS.

The Verdict: While LC-MS is safer for stability, Optimized Inert GC-MS remains superior for structural isomer differentiation and library matching, provided specific "cold" injection techniques and base-deactivated columns are employed.

The Mechanistic Challenge: Basicity Meets Instability

To master this analysis, one must understand the causality of failure in standard protocols.

The Pyridine Problem: Adsorption

Pyridines possess a lone pair of electrons on the nitrogen atom. In standard fused silica columns, residual silanol groups (Si-OH) act as weak acids. The basic pyridine interacts with these sites, causing:

  • Non-linear adsorption isotherms (severe peak tailing).

  • Carryover between runs.

  • Catalytic surfaces that promote degradation.

The Cyclopropane Problem: Thermal Ring Opening

Cyclopropane rings are kinetically stable but thermodynamically unstable due to angle strain (60° vs. 109.5°). At temperatures common in GC inlets (>250°C), they frequently undergo unimolecular isomerization to propene derivatives. This is exacerbated by the "catalytic" effect of active inlet liners.

Visualization: The Degradation Pathway

The following diagram illustrates the competing forces during the injection phase.

degradation_pathway Start Pyridine-Cyclopropane (Intact Analyte) Adsorption Silanol Adsorption (Peak Tailing) Start->Adsorption Basic N interaction Heat Inlet Heat (>250°C) Start->Heat Injection Detection MS Detection (Distorted/Wrong Mass) Adsorption->Detection Tailing > 2.0 Rearrangement Ring Opening (Isomerization) Heat->Rearrangement Thermal Stress Rearrangement->Detection M+ Artifacts

Figure 1: Mechanistic failure points in standard GC-MS analysis of pyridine-cyclopropanes.

Comparative Analysis of Methods

We evaluated three methodologies based on Inertness , Thermal Stability , and Structural Information .

Method A: Standard GC-MS (The Baseline)
  • Setup: Standard Split/Splitless inlet (280°C), 5%-phenyl column (e.g., DB-5MS), EI Source (70eV).

  • Performance: High failure rate. The high inlet temperature triggers ring opening (e.g., cyclopropane

    
     alkene), creating "ghost peaks." The standard column activity results in pyridine tailing.
    
  • Data Quality: Poor quantitative accuracy; mass spectra often represent the rearranged product, not the analyte.

Method B: Optimized Inert GC-MS (The Recommendation)
  • Setup: PTV (Programmed Temperature Vaporization) or Cool On-Column inlet, Base-Deactivated Column (e.g., Rtx-Volatile Amine or DB-Select 624UI), Low-Energy EI or CI.

  • Performance: The PTV inlet allows injection at low temps (40°C) followed by a controlled ramp, preserving the cyclopropane ring. Base-deactivated stationary phases neutralize silanols, fixing peak shape.

  • Data Quality: High. Sharp peaks and intact molecular ions (

    
    ).
    
Method C: LC-MS (The Alternative)
  • Setup: C18 Reverse Phase, ESI (Electrospray Ionization).

  • Performance: Excellent stability (no heat stress). However, ESI is a "soft" ionization technique that produces primarily

    
    .
    
  • Data Quality: Good for quantification, but poor for structural identification (lack of fragmentation fingerprints compared to EI).

Comparative Data Summary
MetricMethod A: Standard GC-MSMethod B: Optimized Inert GC-MSMethod C: LC-MS (ESI)
Inlet Temperature 280°C (Isothermal)40°C

250°C (PTV Ramp)
Ambient (Column Oven ~40°C)
Tailing Factor (

)
> 2.5 (Severe)< 1.2 (Excellent)< 1.1 (Excellent)
Analyte Degradation > 15% (Ring Opening)< 1%0%
Structural Info High (but of degraded product)High (Fingerprint of intact molecule)Low (Molecular weight only)
Limit of Detection Mid-pg rangeLow-pg rangefg to pg range

Detailed Experimental Protocol: Optimized Inert GC-MS

This protocol is designed to be self-validating . If the system is not inert, the tailing factor will immediately flag the issue.

Instrumentation & Consumables[1][2][3][4][5][6]
  • Inlet: Multimode Inlet (MMI) or PTV.

  • Liner: Ultra-Inert, dimpled liner with wool (deactivated) to aid vaporization at lower temps.

  • Column: Rtx-Volatile Amine (Restek) or DB-Select 624UI (Agilent).

    • Why: These columns have specific base-deactivation chemistries that prevent pyridine adsorption.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

Acquisition Parameters[1][6]
  • Injection:

    • Mode: Splitless (or Solvent Vent if trace analysis).

    • Temperature Program: Start at 40°C (0.1 min hold)

      
       Ramp 600°C/min 
      
      
      
      250°C .
    • Logic: Injecting cold prevents "flash vaporization" shock that cracks the cyclopropane ring.

  • Oven Program:

    • 40°C (1 min)

      
       15°C/min 
      
      
      
      280°C (3 min hold).
  • MS Source:

    • Temp: 230°C (Keep source cooler than usual to prevent degradation post-column).

    • Scan Range: 35–450

      
      .
      
Self-Validation Step (QC)

Before running samples, inject a System Suitability Standard containing:

  • Pyridine: Monitor Tailing Factor.[1][2] If

    
    , trim column or change liner.
    
  • A known Cyclopropane derivative: Monitor for degradation peaks (isomer peaks appearing earlier/later).

Decision Matrix: When to Use Which Method?

Use the following logic flow to determine the correct instrument for your specific intermediate.

decision_tree Q1 Analyte: Pyridine-Cyclopropane Q2 Is Structural ID / Library Match Required? Q1->Q2 Q3 Is the Cyclopropane highly substituted (e.g., gem-difluoro)? Q2->Q3 Yes MethodB Method C: LC-MS / LC-HRMS (ESI Source) Q2->MethodB No (Quant only) MethodA Method B: Optimized Inert GC-MS (PTV + Amine Column) Q3->MethodA Yes (More Stable) Q3->MethodB No (Highly Labile)

Figure 2: Analytical decision matrix for pyridine-cyclopropane intermediates.

References

  • Agilent Technologies. (2012). Residual Solvent Analysis with a Specifically Designed and Tested Agilent J&W DB-Select 624UI for USP <467> Column. Application Note 5991-0531EN. Link

  • Restek Corporation. (2018).[1] Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Lit. Cat.# PCSS2694A-UNV.[1] Link

  • BenchChem. (2025).[2][3] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Link

  • MDPI. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Demonstrates thermal degradation kinetics in GC inlets. Link

  • Beilstein Journal of Organic Chemistry. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Provides data on ring strain and stability.[3] Link

Sources

Comparative

Comprehensive Characterization Guide: Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate

CAS Number: 351421-95-9 Molecular Formula: C₁₁H₁₃NO₂ Molecular Weight: 191.23 g/mol Executive Summary & Core Directive This guide provides a rigorous technical analysis of Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate ,...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 351421-95-9 Molecular Formula: C₁₁H₁₃NO₂ Molecular Weight: 191.23 g/mol

Executive Summary & Core Directive

This guide provides a rigorous technical analysis of Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate , a critical pharmaceutical intermediate often used in the synthesis of kinase inhibitors and other bioactive molecules. Unlike standard datasheets, this document focuses on comparative validation : benchmarking experimental Elemental Analysis (EA) data against theoretical standards and orthogonal analytical methods (HPLC, NMR).

Why This Matters: In drug development, the purity of the cyclopropane ring formation is pivotal. Incomplete alkylation or residual solvents can skew biological assays. This guide empowers you to interpret your EA data to detect specific impurities that HPLC might miss.

Technical Specifications: The "Gold Standard"

To validate the identity and purity of your synthesized or purchased batch, you must compare your experimental results against the theoretical elemental composition.

Theoretical Elemental Analysis (Combustion Data)

The following table establishes the baseline for a 100% pure, solvent-free sample.

ElementSymbolCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon C1112.011132.1269.09%
Hydrogen H131.00813.106.85%
Nitrogen N114.00714.017.32%
Oxygen O215.99932.0016.73%
Total 191.23 100.00%

Critical Insight: A deviation of >0.4% from these values typically indicates <95% purity or the presence of specific contaminants (detailed in Section 3).

Comparative Analysis: Interpreting Your Data

Experimental data rarely matches the theoretical values perfectly. This section guides you through interpreting deviations by comparing "Ideal" vs. "Typical Impure" profiles.

Scenario Analysis: What Your Data Is Telling You

Use this comparative table to diagnose the state of your sample.

ScenarioCarbon (%C)Hydrogen (%H)Nitrogen (%N)Likely Diagnosis Action Required
Ideal 69.09 ± 0.3 6.85 ± 0.3 7.32 ± 0.3 High Purity (>98%) Proceed to next step.
Hydrated Low (<68.5)High (>7.[1][2]0)Low (<7.[1]2)Residual Moisture Dry sample under vacuum (40°C, 12h).
Solvated (EtOAc) High (>69.5)High (>7.[1][2]0)Low (<7.0)Residual Ethyl Acetate Extended drying or recrystallization.
Incomplete Rxn High (>70.0)VariableHigh (>8.0)Mono-alkylated Impurity Re-purify via column chromatography.
Hydrolyzed Low (<67.0)Low (<6.5)High (>7.[1][2]5)Free Acid Formation Check storage conditions (moisture sensitivity).
Methodological Comparison: EA vs. Orthogonal Techniques

Why perform Elemental Analysis when you have HPLC?

FeatureElemental Analysis (CHN) HPLC (UV/Vis) 1H NMR
Primary Detection Bulk elemental ratio (C, H, N).Chromophores (UV absorption).Proton environments.
Blind Spot Cannot distinguish isomers.Inorganic salts, moisture, non-UV active impurities.Trace inorganic salts.
Best For Confirming bulk purity & solvent/moisture levels. Quantifying organic impurities & isomers. Structural verification.
Verdict Essential for "weighable" purity. Essential for "chromatographic" purity. Essential for identity.

Synthesis & Impurity Logic

To understand why your EA data might deviate, you must understand the synthesis pathway. The most common route involves the dialkylation of ethyl 3-pyridylacetate.

Synthesis Pathway Diagram

The following diagram illustrates the synthesis flow and potential impurity introduction points.

SynthesisFlow Start Ethyl 3-pyridylacetate (Starting Material) Reagent 1,2-Dibromoethane + Base (LiHMDS/NaH) Intermediate Mono-alkylated Intermediate Start->Intermediate Step 1: Alkylation Reagent->Intermediate Product Ethyl 1-(pyridin-3-yl) cyclopropanecarboxylate Intermediate->Product Step 2: Cyclization Impurity1 Impurity: Unreacted SM (High N, Low C) Intermediate->Impurity1 Incomplete Rxn Impurity2 Impurity: Hydrolyzed Acid (Moisture exposure) Product->Impurity2 Storage/Hydrolysis

Caption: Synthesis workflow showing the critical cyclization step where mono-alkylated impurities or unreacted starting materials can persist, affecting the final CHN profile.

Experimental Protocol: Validating Your Batch

This protocol ensures your EA data is reproducible and accurate.

Step 1: Sample Preparation (Crucial)
  • Drying: The cyclopropane ester can be hygroscopic or trap solvents. Dry 50 mg of the sample in a vacuum oven at 40°C for 12 hours prior to analysis.

  • Homogenization: If the sample is a solid, grind it to a fine powder using an agate mortar to ensure uniform combustion.

  • Weighing: Weigh 2–3 mg (±0.001 mg) into a tin capsule. Fold the capsule tightly to exclude air.

Step 2: Analysis Parameters (Combustion)
  • Method: Flash Combustion (Dumas Method).

  • Combustion Temp: 950–1000°C (Ensure complete oxidation of the pyridine ring).

  • Carrier Gas: Helium (High Purity >99.999%).

  • Oxygen Loop: Optimized for 2-3 mg organic sample.

Step 3: Data Validation
  • Run a Standard: Run a standard (e.g., Acetanilide) before your sample to verify instrument calibration.

  • Triplicate Analysis: Always run in triplicate. If the %C varies by >0.3% between runs, the sample is non-homogeneous or insufficiently dried.

References

  • PubChem. (2025). Ethyl 1-(pyridin-3-yl)cyclopropanecarboxylate (Compound Summary). National Library of Medicine. [Link] (Note: Link directs to the acid/derivative record for structural verification).

  • Mancinelli, J. P., & Wilkerson-Hill, S. M. (2018). Tris(pentafluorophenyl)borane-Catalyzed Cyclopropanation of Styrenes. (Provides general protocols for cyclopropane characterization). [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(pyridin-3-YL)cyclopropanecarboxylate
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Ethyl 1-(pyridin-3-YL)cyclopropanecarboxylate
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